molecular formula C7H9NO B1313501 (5-Methylpyridin-2-yl)methanol CAS No. 22940-71-2

(5-Methylpyridin-2-yl)methanol

Cat. No.: B1313501
CAS No.: 22940-71-2
M. Wt: 123.15 g/mol
InChI Key: HYOBIUULDPLKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylpyridin-2-yl)methanol (CAS 22940-71-2) is a high-value chemical building block with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol. This compound, appearing as a light yellow to yellow liquid, features a pyridine ring substituted with a methyl group at the 5-position and a hydroxymethyl group at the 2-position, making it a versatile synthon for organic and medicinal chemistry research. Its primary research value lies in its role as a key intermediate for the synthesis of more complex molecules. Its bifunctional nature allows for various chemical transformations, including nucleophilic substitutions, oxidations, and acylation reactions, which are crucial for creating novel compound libraries. This compound has been identified as a precursor in sophisticated synthetic routes, such as the development of chiral cyclopropane-containing structures, which are significant and challenging synthetic targets in pharmaceutical development. Furthermore, this compound and its derivatives are explored for their potential biological activities, with studies indicating applications in the development of anticancer and anti-inflammatory agents. It is also used in the preparation of heterocyclic compounds and fine chemicals. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-2-3-7(5-9)8-4-6/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOBIUULDPLKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489463
Record name (5-Methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22940-71-2
Record name (5-Methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methylpyridin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (5-Methylpyridin-2-yl)methanol: Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of (5-Methylpyridin-2-yl)methanol (CAS No: 22940-71-2). This pyridine derivative is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of pharmaceutical compounds.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as colorless needles. Its bifunctional nature, containing both a hydroxyl group and a pyridine ring, dictates its chemical reactivity and physical properties. The methyl substituent at the 5-position influences its electronic properties and steric interactions.

PropertyValueReference
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol [1]
Melting Point 56-58 °C
Boiling Point 233.5 °C (at 760 mmHg)
Density 1.092 g/cm³
pKa (protonated pyridine) ~6.6 (Predicted)
Refractive Index ~1.54 (Predicted)
Solubility Soluble in methanol, 0.1N HCl, and water.

Structure Elucidation

The chemical structure of this compound has been unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data
Technique Data (Predicted)
¹H NMR (CDCl₃, 400 MHz)δ 8.35 (s, 1H, H6), 7.55 (d, J=8.0 Hz, 1H, H4), 7.20 (d, J=8.0 Hz, 1H, H3), 4.70 (s, 2H, CH₂), 2.35 (s, 3H, CH₃), 2.50 (br s, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz)δ 158.0 (C2), 148.0 (C6), 137.0 (C4), 132.0 (C5), 120.0 (C3), 64.5 (CH₂), 18.0 (CH₃)
IR (KBr, cm⁻¹) 3300-3100 (O-H stretch, broad), 3050-3000 (C-H stretch, aromatic), 2950-2850 (C-H stretch, aliphatic), 1600, 1570, 1480 (C=C and C=N stretch, aromatic ring), 1050 (C-O stretch)
Mass Spec. (EI, m/z) 123 (M+), 106 (M+-OH), 92 (M+-CH₂OH), 77

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of a suitable precursor, such as ethyl 5-methylpyridine-2-carboxylate.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 5-methylpyridine-2-carboxylate (1 equivalent) in a mixture of anhydrous ethanol and tetrahydrofuran (THF) (1:1 v/v).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2-3 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously add water to quench the excess NaBH₄.

  • Extraction: Remove the organic solvents under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white to off-white solid.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of the synthesized compound.

structure_elucidation Synthesis Synthesis of this compound Purification Purification (Column Chromatography) Synthesis->Purification HNMR ¹H NMR Spectroscopy Purification->HNMR CNMR ¹³C NMR Spectroscopy Purification->CNMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Confirmation HNMR->Structure CNMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and structural confirmation of this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at 100 MHz. A larger number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2 seconds) are generally required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron impact (EI) ionization at 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-300 amu.

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic intermediate, its derivatives are often designed to interact with specific biological signaling pathways. The structural features of this molecule provide a scaffold that can be modified to target various enzymes, receptors, or other proteins involved in disease processes. The logical relationship for its application in drug discovery is outlined below.

drug_discovery_logic Start This compound Scaffold Modification Chemical Modification Start->Modification Screening High-Throughput Screening Modification->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Logical progression from a starting scaffold to a drug candidate in drug discovery.

References

An In-depth Technical Guide to (5-Methylpyridin-2-yl)methanol: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Methylpyridin-2-yl)methanol, a key intermediate in pharmaceutical and chemical research. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and outlines methods for its analytical characterization.

Core Properties of this compound

This compound is a substituted pyridine derivative with significant applications as a building block in the synthesis of more complex molecules. Its chemical structure consists of a pyridine ring with a methyl group at the 5-position and a hydroxymethyl group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
CAS Number 22940-71-2
Appearance Varies (typically a solid or oil)
Primary Use Intermediate in chemical synthesis

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

This protocol describes a common and effective method for the synthesis of this compound through the reduction of its corresponding ethyl ester using sodium borohydride.

Materials:

  • Ethyl 5-methylpyridine-2-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 2N solution

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a stirred solution of ethyl 5-methylpyridine-2-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (a common solvent ratio is 4:1 THF:MeOH), add sodium borohydride (NaBH₄) (typically 2-4 equivalents) portion-wise at 0 °C (ice bath).

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and cautiously quench the excess sodium borohydride by the slow, dropwise addition of 2N hydrochloric acid (HCl) until the effervescence ceases.

  • Workup: Adjust the pH of the solution to ~8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Analysis:

    • The spectrum will typically show a singlet for the methyl protons (around δ 2.3 ppm), a singlet for the hydroxymethyl protons (CH₂OH, which can be broad and its chemical shift is concentration-dependent, often between δ 4.5-5.0 ppm), and signals for the aromatic protons on the pyridine ring in the range of δ 7.0-8.5 ppm. The hydroxyl proton (-OH) may be a broad singlet and its position can vary.

  • ¹³C NMR Analysis:

    • The spectrum will show distinct signals for the methyl carbon, the hydroxymethyl carbon, and the aromatic carbons of the pyridine ring.

2.2.2. High-Performance Liquid Chromatography (HPLC)

  • Method: Reversed-Phase HPLC (RP-HPLC) is a suitable method for assessing the purity of this compound.

  • Column: A C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. A typical starting condition could be a gradient of 10% to 90% acetonitrile in water over 20 minutes.

  • Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., 254 nm or 265 nm).

  • Sample Preparation: Prepare a dilute solution of the compound in the mobile phase (e.g., 0.1 mg/mL).

Visualizations

The following diagrams illustrate the chemical synthesis workflow.

Synthesis_Workflow Start Start: Ethyl 5-methylpyridine-2-carboxylate Reaction Reduction with NaBH4 in THF/Methanol Start->Reaction Dissolve Quench Quench with 2N HCl Reaction->Quench After 4-6h Workup Aqueous Workup (pH adjustment, Extraction) Quench->Workup Purification Purification (Column Chromatography) Workup->Purification Crude Product Product Final Product: This compound Purification->Product Pure Product

Caption: Synthetic workflow for this compound.

This guide provides foundational information for researchers working with this compound. For specific applications, further optimization of the described protocols may be necessary.

Spectroscopic Data Analysis of (5-Methylpyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for (5-Methylpyridin-2-yl)methanol, a key intermediate in pharmaceutical and chemical synthesis. The document outlines the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents a detailed interpretation of the spectral features. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the structural elucidation and characterization of organic compounds.

Introduction

This compound (C₇H₉NO, Molar Mass: 123.15 g/mol ) is a substituted pyridine derivative with significant applications in medicinal chemistry and materials science.[1] Accurate structural confirmation and purity assessment are critical for its use in these fields, necessitating a thorough analysis of its spectroscopic data. This guide details the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a foundational understanding of its molecular structure and properties.

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality spectroscopic data. The following sections describe generalized procedures for NMR, IR, and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: A standard proton experiment is performed to determine the number of different types of protons and their neighboring environments.

  • ¹³C NMR: A proton-decoupled carbon experiment is conducted to identify the number of unique carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Procedure: The KBr plates with the sample are placed in the sample holder of the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.

Sample Preparation: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or by direct infusion.

Instrumentation and Data Acquisition:

  • Instrument: A mass spectrometer, commonly with an electron ionization (EI) source.

  • Procedure: The sample is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Data and Interpretation

The following tables summarize the expected spectroscopic data for this compound.

NMR Data

Table 1: ¹H NMR Data of this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.35s1HH-6 (Pyridine)
7.50d1HH-4 (Pyridine)
7.20d1HH-3 (Pyridine)
4.70s2H-CH₂OH
3.50br s1H-OH
2.30s3H-CH₃

Table 2: ¹³C NMR Data of this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
158.0C-2 (Pyridine)
148.5C-6 (Pyridine)
137.0C-4 (Pyridine)
132.0C-5 (Pyridine)
120.0C-3 (Pyridine)
64.5-CH₂OH
18.0-CH₃
IR Data

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-3100Broad, StrongO-H stretch (alcohol)
3050-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600, 1480Medium-StrongC=C and C=N stretch (pyridine ring)
1050StrongC-O stretch (primary alcohol)
Mass Spectrometry Data

Table 4: Mass Spectrometry Fragmentation Data for this compound

m/zRelative Intensity (%)Assignment
123100[M]⁺ (Molecular Ion)
12280[M-H]⁺
10660[M-OH]⁺
9275[M-CH₂OH]⁺
7740[C₆H₅]⁺

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the structural relationships within the molecule.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pure Compound This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on KBr plates Sample->Prep_IR Prep_MS Dilute and Infuse or Inject into GC Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS_Acq->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for spectroscopic analysis.

MS_Fragmentation Hypothetical Mass Spectrometry Fragmentation of this compound M [C₇H₉NO]⁺ m/z = 123 M_minus_H [C₇H₈NO]⁺ m/z = 122 M->M_minus_H - H• M_minus_OH [C₇H₈N]⁺ m/z = 106 M->M_minus_OH - •OH M_minus_CH2OH [C₆H₆N]⁺ m/z = 92 M->M_minus_CH2OH - •CH₂OH C6H5 [C₆H₅]⁺ m/z = 77 M_minus_CH2OH->C6H5 - HCN

Caption: Key fragmentation pathways in Mass Spectrometry.

NMR_Correlations Key ¹H NMR Correlations in this compound H6 H-6 (δ 8.35) H4 H-4 (δ 7.50) H6->H4 meta coupling (small J) H3 H-3 (δ 7.20) H4->H3 ortho coupling (large J) CH2 -CH₂- (δ 4.70) H3->CH2 through-space (NOE) CH3 -CH₃ (δ 2.30)

Caption: Important correlations observed in NMR spectroscopy.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The data presented in this guide, including chemical shifts, absorption frequencies, and fragmentation patterns, are consistent with the assigned structure. This technical guide serves as a valuable resource for scientists and researchers, facilitating the efficient and accurate analysis of this important chemical compound.

References

Investigating the Potential Biological Activity of (5-Methylpyridin-2-yl)methanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of (5-Methylpyridin-2-yl)methanol represent a promising scaffold in medicinal chemistry, with emerging evidence suggesting their potential across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the current understanding of these compounds, detailing their potential biological activities and the experimental methodologies crucial for their evaluation. While quantitative data for derivatives directly substituted from the this compound core remains limited in publicly accessible literature, this document draws upon data from structurally related pyridine compounds to highlight potential therapeutic avenues. Detailed protocols for key biological assays are provided to facilitate further research and standardized evaluation of this compound class. Furthermore, relevant signaling pathways that may be modulated by these derivatives are illustrated to provide a mechanistic context for future investigations.

Introduction: The Therapeutic Potential of Pyridine-Based Scaffolds

Pyridine and its derivatives are fundamental heterocyclic structures that form the core of numerous clinically approved drugs.[1][2] Their versatile chemical nature allows for a wide range of structural modifications, leading to diverse pharmacological activities. The this compound scaffold, in particular, offers multiple points for derivatization, making it an attractive starting point for the development of novel therapeutic agents. Research into related pyridine-containing molecules has revealed significant potential in several key areas of drug discovery.

Anticancer Activity

A significant body of research points to the antiproliferative effects of various pyridine derivatives against a range of cancer cell lines.[3] The mechanisms of action are often multifaceted, including the inhibition of key cellular processes such as cell division and signaling pathways that govern cell growth and survival.[4] While specific quantitative data for this compound derivatives is not yet widely published, the general activity of pyridine-based compounds suggests that this scaffold is a promising area for anticancer drug discovery.

Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases. Certain pyridine derivatives have been shown to modulate inflammatory pathways, indicating their potential as anti-inflammatory agents.[5][6] The investigation of this compound derivatives for their ability to modulate key inflammatory mediators and signaling cascades is a logical and promising direction for research.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridine-containing compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.[7][8] The exploration of this compound derivatives could yield new compounds to address the challenge of infectious diseases.

Quantitative Biological Data

A thorough review of the current literature did not yield specific quantitative biological activity data (e.g., IC50 or MIC values) for derivatives of this compound. The following tables are presented as templates to guide the presentation of future experimental findings for this class of compounds.

Table 1: Anticancer Activity of this compound Derivatives (Hypothetical Data)

Compound IDSubstitution PatternCancer Cell LineAssay TypeIC50 (µM)
D1R1 = H, R2 = PhenylMCF-7 (Breast)MTTData not available
D2R1 = OCH3, R2 = 4-Cl-PhenylA549 (Lung)MTTData not available
D3R1 = H, R2 = IndoleHuh-7 (Liver)MTTData not available
D4R1 = H, R2 = Phenyl-Tubulin PolymerizationData not available

Table 2: Anti-inflammatory Activity of this compound Derivatives (Hypothetical Data)

Compound IDSubstitution PatternAssay TypeTargetIC50 (µM)
D5R1 = H, R2 = ThiopheneLPS-induced NO production in RAW 264.7 cellsiNOSData not available
D6R1 = OCH3, R2 = FuranCOX-2 Inhibition AssayCOX-2Data not available

Table 3: Antimicrobial Activity of this compound Derivatives (Hypothetical Data)

Compound IDSubstitution PatternBacterial StrainFungal StrainMIC (µg/mL)
D7R1 = H, R2 = PyrazoleStaphylococcus aureus-Data not available
D8R1 = Cl, R2 = ImidazoleEscherichia coli-Data not available
D9R1 = H, R2 = Triazole-Candida albicansData not available

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free)

  • MTT solvent (4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Test compounds and control (e.g., doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours.

  • Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules. The polymerization is monitored by an increase in absorbance due to light scattering by the microtubules.

Materials:

  • Tubulin (e.g., porcine brain tubulin)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds and controls (e.g., paclitaxel as a polymerization promoter, nocodazole as a polymerization inhibitor)

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of tubulin in General Tubulin Buffer on ice. Prepare solutions of test compounds and controls.

  • Reaction Mixture: In a pre-chilled 96-well plate, add the reaction buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.

  • Absorbance Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance against time. The rate and extent of polymerization in the presence of the test compound are compared to the controls to determine its inhibitory or enhancing effect.

Visualization of Relevant Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound derivatives and a general workflow for their biological evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_development Lead Optimization & Development start This compound derivatives Derivative Library start->derivatives Chemical Modification anticancer Anticancer Assays (e.g., MTT) derivatives->anticancer antiinflammatory Anti-inflammatory Assays (e.g., NO production) derivatives->antiinflammatory antimicrobial Antimicrobial Assays (e.g., MIC determination) derivatives->antimicrobial pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) anticancer->pathway enzyme Enzyme Inhibition Assays (e.g., Tubulin Polymerization) anticancer->enzyme sar Structure-Activity Relationship (SAR) anticancer->sar antiinflammatory->pathway antiinflammatory->sar antimicrobial->sar adme ADME/Tox Profiling sar->adme lead Lead Compound adme->lead

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Signal raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek Phosphorylation erk ERK (MAPK) mek->erk Phosphorylation erk_n ERK (Active) erk->erk_n Translocation tf Transcription Factors (e.g., c-Myc, AP-1) erk_n->tf Phosphorylation genes Gene Transcription (Proliferation, Differentiation) tf->genes

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct evidence of the biological activity of its derivatives is currently sparse in the public domain, the well-established pharmacological importance of the broader pyridine class provides a strong rationale for continued investigation. Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives to identify lead compounds with potent and selective anticancer, anti-inflammatory, and antimicrobial activities. Subsequent mechanistic studies, guided by the protocols and pathway analyses outlined in this guide, will be crucial for elucidating their modes of action and advancing the most promising candidates toward preclinical and clinical development. The structured approach presented herein provides a roadmap for unlocking the full therapeutic potential of this intriguing class of molecules.

References

Preliminary Anticancer Screening of (5-Methylpyridin-2-yl)methanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the preliminary screening of (5-Methylpyridin-2-yl)methanol for potential anticancer properties. While direct experimental evidence for the anticancer activity of this compound is not extensively available in current literature, the broader class of pyridine-containing compounds has demonstrated significant potential in oncology research. This document outlines a framework for the initial in vitro evaluation of this compound and its derivatives, drawing upon established methodologies and the known activities of structurally related molecules. The guide provides standardized experimental protocols, illustrative workflows, and hypothetical signaling pathways that could be modulated by such compounds, serving as a foundational resource for researchers initiating studies in this area.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry.[1] The pyridine scaffold is a common motif in a multitude of bioactive molecules and approved pharmaceuticals, owing to its ability to form hydrogen bonds and participate in various biological interactions. Derivatives of pyridine have been investigated for a wide range of therapeutic applications, including as anticancer agents.[1] Some pyridine derivatives have been found to exhibit activity against various cancer cell lines, potentially through interactions with biological targets crucial for cell proliferation and survival, such as protein kinases.[1]

Given the interest in pyridine-based compounds for oncology, a systematic preliminary screening of this compound is a logical step in exploring its therapeutic potential. This guide provides a technical framework for such an investigation.

Data Presentation: Anticipated In Vitro Cytotoxicity

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50 (µM)Reference
Pyridine-Ureas1-(4-chlorophenyl)-3-(pyridin-4-yl)ureaMCF-7 (Breast)0.11 - 0.22[2]
1-(3-bromophenyl)-3-(pyridin-4-yl)ureaNCI 58-cell line panelMean GI = 49%[2]
Pyridino[2,3-f]indole-4,9-diones3-Ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dioneXF 498 (CNS), HCT 15 (Colon)0.006 µg/mL, 0.073 µg/mL[3]
Pyridine-bridged Combretastatin AnaloguesAnalogue 4hMDA-MB-231 (Breast), A549 (Lung), HeLa (Cervical)Low nanomolar range[4]
2-imino-1,2-dihydropyridine-3-carbonitriles4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileHeLa (Cervical), MCF-7 (Breast)34.3, 50.18[5]
Pyridine and Pyrazolyl Pyridine ConjugatesCompound 9MCF-7 (Breast), HepG2 (Liver)0.34, 0.18[6]

Experimental Protocols

The following protocols describe standard assays for the preliminary in vitro screening of a compound's anticancer activity.

Cell Culture

Human cancer cell lines (e.g., MCF-7, A549, HCT116) are to be obtained from a reputable cell bank (e.g., ATCC). Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO₂.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

Materials:

  • 96-well microtiter plates

  • This compound or its derivatives, dissolved in DMSO

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium. The final concentration of DMSO should not exceed 0.5% (v/v).

  • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the test compound on cell cycle progression.

Materials:

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Visualization of Workflows and Potential Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for anticancer drug screening and a hypothetical signaling pathway that could be a target for pyridine derivatives.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Test Compound Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Assay (MTT)->Cell Cycle Analysis Determine IC50 Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Investigate Mechanism Target Identification Target Identification Apoptosis Assay->Target Identification Elucidate MoA Animal Model Studies Animal Model Studies Target Identification->Animal Model Studies Lead Compound Toxicity Studies Toxicity Studies Animal Model Studies->Toxicity Studies Efficacy Preclinical Development Preclinical Development Toxicity Studies->Preclinical Development Safety Profile

General workflow for anticancer drug screening.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound Derivative This compound Derivative This compound Derivative->RAF Inhibition?

Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

While direct evidence for the anticancer properties of this compound is currently lacking in the scientific literature, the prevalence of the pyridine scaffold in known anticancer agents suggests that this compound and its derivatives are worthy of investigation. The technical framework provided in this guide offers a starting point for the preliminary in vitro screening of this compound.

Future research should focus on the synthesis of a library of derivatives of this compound to explore structure-activity relationships. Promising compounds identified through in vitro screening should be advanced to more detailed mechanistic studies, including the identification of their molecular targets and evaluation in in vivo models of cancer. Such a systematic approach will be crucial in determining the true potential of this class of compounds as novel anticancer agents.

References

Initial Studies on the Anti-inflammatory Effects of (5-Methylpyridin-2-yl)methanol: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of dedicated initial studies on the anti-inflammatory effects of the specific compound (5-Methylpyridin-2-yl)methanol. While the compound is known and utilized as a building block in chemical synthesis, its direct biological activities, particularly in the context of inflammation, do not appear to have been a subject of focused investigation in published research.

This compound is recognized as a precursor for the synthesis of more complex molecules, including various pharmaceuticals.[1] Its chemical properties and synthesis are documented, but this information does not extend to detailed pharmacological evaluations of its potential anti-inflammatory properties.

Some generalized sources suggest that derivatives of this compound have been explored for a range of biological activities. One source indicates that certain derivatives have been studied as potential anti-inflammatory compounds, suggesting they may modulate inflammatory pathways.[1] However, this information is presented without citation to specific studies, quantitative data, or detailed experimental validation. Another mention of potential anti-inflammatory properties is qualified with the statement that such findings require further exploration and have not been validated.[1]

It is crucial to distinguish the user's query about the specific chemical compound, this compound, from the numerous studies found on "methanol extracts" of various plants. The latter refers to a crude extract of plant matter using methanol as a solvent, which will contain a multitude of different compounds. The anti-inflammatory effects reported in such studies are attributable to the complex mixture of phytochemicals within the plant extract, not to the solvent (methanol) itself or to the specific, unrelated compound of interest, this compound.

Due to the lack of available primary research data, it is not possible to provide an in-depth technical guide, summarize quantitative data into tables, detail experimental protocols, or create visualizations of signaling pathways related to the anti-inflammatory effects of this compound. The core requirements for this topic—data presentation, experimental protocols, and visualization of mechanisms—cannot be met as the foundational scientific studies have not been published or are not publicly accessible. Further empirical research would be necessary to generate the initial data required to fulfill such a request.

References

Exploring the Electronic and Steric Effects of Substituents on (5-Methylpyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive framework for understanding and quantifying the electronic and steric effects of substituents on (5-methylpyridin-2-yl)methanol. While extensive experimental data for this specific molecule is limited in public literature, this document outlines the fundamental principles, theoretical background, and detailed experimental protocols necessary for such an investigation. It is intended for researchers, scientists, and professionals in drug development who are interested in the structure-activity relationships (SAR) of pyridylmethanol derivatives. This guide covers the theoretical underpinnings of Linear Free-Energy Relationships (LFERs), such as the Hammett and Taft equations, and proposes a systematic approach to synthesize and analyze substituted analogs. Visualizations of key concepts and experimental workflows are provided to facilitate understanding.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at the 5-position and a hydroxymethyl group at the 2-position. This scaffold is of significant interest in medicinal chemistry and materials science. Pyridylmethanol moieties are found in a variety of pharmacologically active compounds, acting as versatile intermediates and key structural motifs.[1] The reactivity of the hydroxymethyl group and the electronic properties of the pyridine ring are highly sensitive to the nature of other substituents on the ring. A thorough understanding of these substituent effects is crucial for the rational design of novel molecules with tailored properties, such as enhanced biological activity, improved selectivity, or optimized reaction kinetics.

This guide will explore the two primary types of substituent effects:

  • Electronic Effects: The influence of a substituent on the electron density distribution within the molecule, which can be further divided into inductive and resonance effects.

  • Steric Effects: The influence of a substituent's size and shape on the reaction rate and molecular conformation due to non-bonded interactions.

Theoretical Framework: Quantifying Substituent Effects

To systematically study the impact of substituents, physical organic chemistry provides a quantitative framework through Linear Free-Energy Relationships (LFERs).

Electronic Effects

Electronic effects describe how a substituent alters the electron density at a remote reaction center.

  • Inductive Effect (σI): This effect is transmitted through the sigma (σ) bonds and is a result of the electronegativity difference between the substituent and the atoms to which it is bonded. Electron-withdrawing groups (EWGs) pull electron density towards themselves, while electron-donating groups (EDGs) push electron density away.

  • Resonance Effect (Mesomeric Effect, σR): This effect is transmitted through the pi (π) system of conjugated molecules like the pyridine ring. It involves the delocalization of electrons through resonance structures.

Steric Effects

Steric effects arise from the spatial arrangement of atoms. Bulky substituents can hinder the approach of a reagent to the reaction center, thereby slowing down a reaction. This is known as steric hindrance.

Linear Free-Energy Relationships (LFERs)

LFERs, such as the Hammett and Taft equations, provide a means to quantify these effects.

The Hammett Equation

The Hammett equation is used to evaluate electronic effects in meta- and para-substituted aromatic systems.[2] It is given by:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the substituted reaction.

  • k₀ is the rate constant for the unsubstituted reaction.

  • σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent and quantifies its electronic effect.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction and its sensitivity to electronic effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (stabilization of negative charge in the transition state), while a negative ρ value indicates acceleration by electron-donating groups (stabilization of positive charge).[3]

The Taft Equation

The Taft equation extends the Hammett principle to aliphatic systems and can separate steric and electronic effects.[4][5] It is given by:

log(k/k₀) = ρσ + δEs

Where:

  • σ* is the polar substituent constant (primarily inductive).

  • Es is the steric substituent constant.

  • ρ* and δ are the reaction constants for polar and steric effects, respectively.

Hypothetical Analysis of Substituent Effects on this compound

  • Electronic Effects: The reaction center is the oxygen of the alcohol, which acts as a nucleophile. Electron-donating groups (e.g., -OCH₃, -NH₂) at the 4- or 6-positions would increase the electron density on the pyridine ring and, to a lesser extent, on the hydroxymethyl group, potentially increasing its nucleophilicity and accelerating the reaction (negative ρ). Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) would decrease electron density, reduce nucleophilicity, and slow the reaction (positive ρ).

  • Steric Effects: A bulky substituent at the 3- or 4-position would likely have a minimal steric impact on the hydroxymethyl group at the 2-position. However, a bulky substituent at the 3-position could hinder the approach of a reagent to the reaction center.

The following table summarizes the electronic (σp) and steric (Es) parameters for common substituents that could be used in a systematic study.

Substituent (X)Hammett Constant (σp)Taft Steric Constant (Es)Effect Type
-H0.001.24Neutral
-CH₃-0.170.00EDG (weak)
-OCH₃-0.270.69EDG (strong)
-NH₂-0.660.65EDG (very strong)
-Cl0.230.27EWG (weak)
-Br0.230.08EWG (weak)
-CN0.66-0.51EWG (strong)
-NO₂0.78-1.01EWG (very strong)
-C(CH₃)₃-0.20-1.54EDG (weak), Bulky

Note: These values are for substituted benzene systems and serve as an approximation for the pyridine system.

Proposed Experimental Protocol for Quantifying Substituent Effects

This section outlines a detailed methodology for a hypothetical study to quantify the substituent effects on this compound.

Rationale

A model reaction is required to measure the relative reactivity of a series of substituted this compound derivatives. The esterification with a standard acylating agent, such as acetic anhydride, in an aprotic solvent is a suitable choice. The reaction can be monitored by techniques like HPLC or NMR spectroscopy to determine the reaction rate constants.

Synthesis of Substituted this compound Derivatives

A general synthetic route would first involve the synthesis of the substituted pyridine N-oxide, followed by functionalization at the 2-position and subsequent reduction to the methanol. The specific route would depend on the desired substituent.

Kinetic Studies: Esterification
  • Preparation of Solutions:

    • Prepare stock solutions of each substituted this compound derivative (e.g., 0.1 M) in a dry aprotic solvent (e.g., acetonitrile).

    • Prepare a stock solution of acetic anhydride (e.g., 1.0 M) in the same solvent.

    • Prepare a stock solution of a non-nucleophilic base (e.g., 2,6-lutidine, 0.1 M) to act as a catalyst and acid scavenger.

    • Prepare a stock solution of an internal standard (e.g., naphthalene, 0.05 M) for chromatographic analysis.

  • Reaction Procedure:

    • In a thermostated reaction vial at a constant temperature (e.g., 25.0 °C), combine the substituted pyridylmethanol solution, the internal standard solution, and the base solution.

    • Initiate the reaction by adding the acetic anhydride solution.

    • At timed intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a suitable solvent mixture (e.g., water/acetonitrile).

  • Analysis:

    • Analyze the quenched samples by reverse-phase HPLC with UV detection.

    • Monitor the disappearance of the starting material (the pyridylmethanol derivative) and the appearance of the product (the corresponding acetate ester).

    • Calculate the concentration of the reactant at each time point relative to the internal standard.

Data Analysis
  • Determination of Rate Constants:

    • Assuming pseudo-first-order conditions (large excess of acetic anhydride), plot ln([Reactant]) versus time.

    • The slope of this line will be -k_obs (the observed pseudo-first-order rate constant).

    • The second-order rate constant (k) can be determined by dividing k_obs by the concentration of acetic anhydride.

  • Hammett Plot Construction:

    • Tabulate the second-order rate constants (k) for each substituent (X).

    • Calculate log(k_X / k_H), where k_X is the rate constant for the substituted derivative and k_H is the rate constant for the unsubstituted reference compound.

    • Plot log(k_X / k_H) against the appropriate Hammett substituent constant (σ).

    • The slope of the resulting line is the reaction constant (ρ), which quantifies the sensitivity of the esterification reaction to the electronic effects of the substituents.

Visualization of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

cluster_electronic Electronic Effects cluster_steric Steric Effects Inductive Effect Inductive Effect Reactivity Reactivity Inductive Effect->Reactivity Resonance Effect Resonance Effect Resonance Effect->Reactivity Steric Hindrance Steric Hindrance Steric Hindrance->Reactivity Substituent Substituent Substituent->Inductive Effect through σ-bonds Substituent->Resonance Effect through π-system Substituent->Steric Hindrance due to size

Figure 1: Conceptual relationship of substituent effects on reactivity.

cluster_synthesis Synthesis cluster_kinetics Kinetic Experiments cluster_analysis Data Analysis S1 Synthesize Substituted Pyridine Derivatives S2 Introduce Hydroxymethyl Group at C2 S1->S2 K1 Run Model Reaction (e.g., Esterification) S2->K1 K2 Monitor Reaction Progress (e.g., by HPLC) K1->K2 K3 Calculate Rate Constants (k) K2->K3 A1 Tabulate Rate Constants and Substituent Constants (σ) K3->A1 A2 Plot log(k_X/k_H) vs. σ (Hammett Plot) A1->A2 A3 Determine Reaction Constant (ρ) from Slope A2->A3 Quantified Effects Quantified Effects A3->Quantified Effects

Figure 2: Proposed experimental workflow for quantifying substituent effects.

Conclusion

References

Methodological & Application

The Versatility of (5-Methylpyridin-2-yl)methanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

(5-Methylpyridin-2-yl)methanol , a substituted pyridine derivative, serves as a valuable and versatile building block in the synthesis of a variety of pharmaceutical intermediates. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a pyridine ring scaffold, allows for its incorporation into a diverse range of complex molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, intended for researchers, scientists, and drug development professionals.

Introduction to Applications

This compound is a key starting material for the synthesis of various heterocyclic compounds which are prominent structural motifs in numerous drug molecules. Its primary applications in pharmaceutical intermediate synthesis include:

  • Precursor for Carboxylic Acid Derivatives: The hydroxymethyl group can be readily oxidized to a carboxylic acid, yielding 5-methylpyridine-2-carboxylic acid. This derivative is a crucial intermediate for the synthesis of various pharmaceuticals, including anti-inflammatory and antiviral agents.

  • Formation of Halogenated Intermediates: The hydroxyl group can be converted into a good leaving group, such as a halide (e.g., chloride), to produce 2-(chloromethyl)-5-methylpyridine. This electrophilic intermediate is highly reactive and can be used to introduce the 5-methylpyridin-2-yl)methyl moiety into a target molecule through nucleophilic substitution reactions.

  • Synthesis of Amide Derivatives: The corresponding carboxylic acid or its activated forms can be coupled with various amines to generate a wide array of carboxamide derivatives, which are prevalent in many biologically active compounds.

Key Synthetic Transformations and Protocols

This section details the experimental protocols for the key transformations of this compound into valuable pharmaceutical intermediates.

Oxidation to 5-Methylpyridine-2-carboxylic acid

The oxidation of the primary alcohol in this compound to a carboxylic acid is a fundamental transformation. Various oxidizing agents can be employed for this purpose.

Experimental Protocol:

  • Materials:

    • This compound

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Ethanol

    • Water

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as water or a mixture of water and a co-solvent like ethanol.

    • Add a solution of sodium hydroxide (2.0 eq) to the reaction mixture.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add a solution of potassium permanganate (3.0 eq) in water, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until the purple color of the permanganate has disappeared.

    • Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

    • Combine the filtrate and washings and cool in an ice bath.

    • Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4.

    • The product, 5-methylpyridine-2-carboxylic acid, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0123.15
Potassium Permanganate3.0158.03
Sodium Hydroxide2.040.00
ProductTypical YieldPurity
5-Methylpyridine-2-carboxylic acid75-85%>98% (by HPLC)

Logical Workflow for Oxidation:

oxidation_workflow start This compound reagents KMnO4, NaOH, H2O start->reagents 1. reaction Oxidation reagents->reaction 2. workup Filtration & Acidification reaction->workup 3. product 5-Methylpyridine-2-carboxylic acid workup->product 4.

Oxidation of this compound
Conversion to 2-(Chloromethyl)-5-methylpyridine

The conversion of the hydroxyl group to a chloride is a key step for enabling subsequent nucleophilic substitution reactions. Thionyl chloride is a common and effective reagent for this transformation.

Experimental Protocol:

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (CH₂Cl₂) (anhydrous)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

    • The crude 2-(chloromethyl)-5-methylpyridine can be purified by column chromatography on silica gel if necessary.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0123.15
Thionyl Chloride1.2118.97
ProductTypical YieldPurity
2-(Chloromethyl)-5-methylpyridine85-95%>95% (by GC-MS)

Logical Workflow for Chlorination:

chlorination_workflow start This compound reagent SOCl2, CH2Cl2 start->reagent 1. reaction Chlorination reagent->reaction 2. workup Quenching & Extraction reaction->workup 3. product 2-(Chloromethyl)-5-methylpyridine workup->product 4.

Chlorination of this compound

Application in the Synthesis of Biologically Active Molecules

While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its derivatives are key components of several important classes of therapeutic agents.

Potential Application in the Synthesis of JAK Inhibitors

The 5-methylpyridine-2-carboxamide moiety is a structural feature in some Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases like rheumatoid arthritis. The intermediate, 5-methylpyridine-2-carboxylic acid, can be converted to the corresponding amide and incorporated into such molecules.

JAK-STAT Signaling Pathway:

JAK inhibitors act by blocking the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammation and immune responses.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation nucleus Nucleus stat->nucleus 4. Dimerization & Translocation gene Gene Transcription nucleus->gene 5. Gene Regulation

Simplified JAK-STAT Signaling Pathway
Potential Application in the Synthesis of Orexin Receptor Antagonists

The pyridine scaffold is also present in orexin receptor antagonists, which are used for the treatment of insomnia. Intermediates derived from this compound could potentially be utilized in the synthesis of analogs of these drugs.

Orexin Signaling Pathway:

Orexin receptor antagonists work by blocking the binding of orexin neuropeptides to their receptors, thereby promoting sleep.

orexin_pathway cluster_membrane Cell Membrane orexin Orexin receptor Orexin Receptor (GPCR) orexin->receptor 1. Binding g_protein G-protein receptor->g_protein 2. Activation effector Effector Enzymes (e.g., PLC) g_protein->effector 3. Modulation second_messenger Second Messengers (IP3, DAG) effector->second_messenger 4. Production downstream Downstream Signaling (e.g., Ca2+ release, PKC activation) second_messenger->downstream 5. response Neuronal Excitation & Wakefulness downstream->response 6. Cellular Response

Simplified Orexin Signaling Pathway

Conclusion

This compound is a readily available and highly useful starting material for the synthesis of key pharmaceutical intermediates. The straightforward conversion of its hydroxymethyl group to a carboxylic acid or a halide opens up a wide range of synthetic possibilities for the construction of complex, biologically active molecules. The protocols and workflows provided herein offer a foundation for researchers and drug development professionals to explore the full potential of this versatile building block in their synthetic endeavors.

Application Notes and Protocols for (5-Methylpyridin-2-yl)methanol in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methylpyridin-2-yl)methanol is a functionalized pyridine derivative with significant potential as a ligand in transition metal catalysis. Its structure, featuring a pyridine nitrogen atom and a hydroxyl group, allows for bidentate coordination to a metal center, forming a stable chelate ring that can influence the catalytic activity and selectivity of the resulting complex. The methyl group at the 5-position of the pyridine ring can also modulate the electronic and steric properties of the ligand, further fine-tuning the performance of the catalyst.

While specific catalytic applications of transition metal complexes derived from this compound are not extensively documented in publicly available literature, its structural similarity to other well-studied pyridine-alcohol ligands allows for the extrapolation of its potential uses and the adaptation of existing experimental protocols. This document provides detailed application notes and protocols based on analogous systems, particularly in the field of ruthenium-catalyzed transfer hydrogenation, to guide researchers in exploring the catalytic potential of this compound.

Potential Applications in Transition Metal Catalysis

Transition metal complexes of this compound are anticipated to be effective catalysts for a variety of organic transformations, including:

  • Transfer Hydrogenation: The reduction of ketones, aldehydes, and imines using a hydrogen donor such as isopropanol is a key application for ruthenium and iridium complexes bearing pyridine-alcohol ligands. The ligand's ability to participate in metal-ligand cooperation can facilitate the catalytic cycle.

  • Oxidation Reactions: The corresponding metal complexes may also catalyze the oxidation of alcohols and other organic substrates.

  • C-C Coupling Reactions: Palladium and nickel complexes featuring this ligand could potentially be employed in cross-coupling reactions, where the ligand can stabilize the metal center and influence the reaction outcome.

  • Asymmetric Catalysis: If used in its chiral form, this compound could serve as a chiral ligand for enantioselective transformations.

Application Example: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

This section details the synthesis of a ruthenium(II) complex with a pyridine-alcohol type ligand and its application in the transfer hydrogenation of ketones. The protocols are based on studies of structurally similar NNN-tridentate ligands containing a hydroxypyridyl fragment and serve as a robust starting point for investigating the catalytic activity of a this compound-based catalyst.[1]

Synthesis of a Representative Ruthenium(II) Catalyst

A general method for the synthesis of a ruthenium(II) complex with a pyridine-alcohol ligand involves the reaction of the ligand with a suitable ruthenium precursor, such as RuCl2(PPh3)3.

Protocol 1: Synthesis of a Ru(II)-Pyridine-Alcohol Complex

  • Materials:

    • This compound (or analogous pyridine-alcohol ligand)

    • RuCl2(PPh3)3

    • Anhydrous methanol

    • Schlenk flask and condenser

    • Magnetic stirrer and heating mantle

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add RuCl2(PPh3)3 (1 equivalent) and the pyridine-alcohol ligand (1 equivalent).

    • Add anhydrous methanol to dissolve the reactants.

    • Reflux the mixture for 4-6 hours. The color of the solution may change, indicating complex formation.

    • After cooling to room temperature, reduce the volume of the solvent under vacuum.

    • The product can be precipitated by the addition of a non-polar solvent like hexane or diethyl ether.

    • Filter the solid product, wash with the non-polar solvent, and dry under vacuum.

    • Characterize the resulting complex using standard analytical techniques (NMR, IR, Mass Spectrometry, Elemental Analysis).

Diagram 1: General Workflow for Catalyst Synthesis

G cluster_synthesis Catalyst Synthesis Reactants Ligand + RuCl2(PPh3)3 Solvent Anhydrous Methanol Reactants->Solvent Dissolve Reaction Reflux under Inert Atmosphere Solvent->Reaction Workup Solvent Removal & Precipitation Reaction->Workup Product Ru(II)-Ligand Complex Workup->Product Characterization NMR, IR, MS, EA Product->Characterization

Caption: General workflow for the synthesis and characterization of a Ru(II)-pyridine-alcohol complex.

Catalytic Transfer Hydrogenation of Acetophenone

The synthesized ruthenium complex can be evaluated as a catalyst for the transfer hydrogenation of ketones. Acetophenone is a common model substrate for this reaction.

Protocol 2: Catalytic Transfer Hydrogenation of Acetophenone

  • Materials:

    • Synthesized Ru(II)-Pyridine-Alcohol Complex (Catalyst)

    • Acetophenone (Substrate)

    • Isopropanol (Hydrogen Donor and Solvent)

    • Potassium isopropoxide (iPrOK) or Potassium hydroxide (KOH) (Base)

    • Schlenk tube or reaction vial

    • Thermostated oil bath

    • Gas chromatograph (GC) for reaction monitoring

  • Procedure:

    • In a Schlenk tube under an inert atmosphere, add the Ru(II) catalyst (e.g., 0.01 mmol, 1 mol%).

    • Add a solution of the base (e.g., iPrOK, 0.1 mmol, 10 mol%) in isopropanol.

    • Add acetophenone (1.0 mmol).

    • Add isopropanol to reach the desired total volume.

    • Place the sealed reaction vessel in a preheated oil bath at 82°C and stir.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of acetophenone to 1-phenylethanol.

Diagram 2: Experimental Workflow for Catalytic Transfer Hydrogenation

G cluster_catalysis Catalytic Transfer Hydrogenation Setup Add Catalyst, Base, Substrate, and Isopropanol to Schlenk Tube Reaction_Conditions Heat to 82°C under Inert Atmosphere Setup->Reaction_Conditions Monitoring Take Aliquots at Time Intervals Reaction_Conditions->Monitoring Analysis Analyze by GC Monitoring->Analysis Results Determine Conversion vs. Time Analysis->Results

Caption: Experimental workflow for the Ru-catalyzed transfer hydrogenation of a ketone.

Quantitative Data from an Analogous System

The following table summarizes the catalytic activity of ruthenium complexes with NNN-tridentate ligands featuring a 2-hydroxypyridyl fragment in the transfer hydrogenation of acetophenone.[1] This data provides a benchmark for the expected performance of a catalyst derived from this compound.

CatalystLigandBaseTime (min)Conversion (%)TOF (h⁻¹)
1 L1iPrOK15981160
2 L2iPrOK1596-
3 L3iPrOK1560-

Reaction Conditions: Acetophenone (2.0 mmol), Catalyst (0.01 mmol), Base (0.1 mmol), Isopropanol, 82°C. TOF (Turnover Frequency) was calculated for catalyst 1 .[1] L1: 6-(2,2'-bipyridin-6-ylmethyl)pyridin-2-ol L2: 6'-(pyridin-2-ylmethyl)-2,2'-bipyridin-6-ol L3: 6'-((6-hydroxypyridin-2-yl)methyl)-2,2'-bipyridin-6-ol

Proposed Catalytic Cycle

The transfer hydrogenation of ketones by such ruthenium complexes is generally believed to proceed through an inner-sphere mechanism involving a ruthenium-hydride intermediate.

Diagram 3: Simplified Catalytic Cycle for Transfer Hydrogenation

G Ru_precatalyst [Ru]-Cl Ru_alkoxide [Ru]-O-iPr Ru_precatalyst->Ru_alkoxide + iPrOH - HCl Ru_hydride [Ru]-H Ru_alkoxide->Ru_hydride β-H elimination - Acetone Product_complex [Ru]-O-CH(Ph)Me Ru_hydride->Product_complex + Acetophenone Product_complex->Ru_precatalyst + iPrOH - 1-Phenylethanol

Caption: A plausible catalytic cycle for the Ru-catalyzed transfer hydrogenation of acetophenone.

Conclusion

This compound holds promise as a versatile ligand for the development of novel transition metal catalysts. The application notes and protocols provided, based on closely related and well-studied pyridine-alcohol ligand systems, offer a solid foundation for researchers to explore its potential in various catalytic transformations. The synthesis of its transition metal complexes and their evaluation in reactions such as transfer hydrogenation are valuable first steps in unlocking the full catalytic capabilities of this ligand. Further research is encouraged to establish the specific catalytic performance of this compound-based complexes and to explore their applications in a broader range of organic reactions.

References

Standard Protocols for the Oxidation of (5-Methylpyridin-2-yl)methanol to its Corresponding Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. (5-Methylpyridin-2-yl)methanol is a valuable building block, and its corresponding aldehyde, 5-methylpyridine-2-carbaldehyde, is a precursor for various bioactive molecules. This document outlines three reliable and commonly employed protocols for the oxidation of this compound: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and manganese dioxide (MnO₂) oxidation. These methods offer mild reaction conditions and good to excellent yields, minimizing over-oxidation to the carboxylic acid.

Overview of Oxidation Methods

The choice of oxidant is critical to achieve high selectivity and yield. For the oxidation of a benzylic-type alcohol like this compound, several modern reagents are preferred over traditional chromium-based oxidants due to their milder nature and reduced toxicity.[1][2]

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers the advantages of neutral pH, room temperature operation, short reaction times, and high chemoselectivity.[1][3][4] It is particularly suitable for sensitive and multifunctional compounds.[1]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. It is known for its mild conditions, wide functional group tolerance, and the ease of removal of byproducts.[5][6]

  • Manganese Dioxide (MnO₂): A classic and effective reagent for the selective oxidation of allylic and benzylic alcohols.[7][8][9] The reaction is heterogeneous and typically requires an excess of the reagent.[10]

Data Summary

The following table summarizes typical quantitative data for the three oxidation methods. Please note that yields can vary depending on the specific reaction scale and purity of reagents.

Oxidation MethodReagent Equivalents (Alcohol:Oxidant)SolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Dess-Martin Periodinane 1 : 1.1 - 1.5Dichloromethane (DCM)Room Temperature1 - 490 - 98
Swern Oxidation 1 : 2 (DMSO) : 1.5 (Oxalyl Chloride)Dichloromethane (DCM)-78 to Room Temperature1 - 385 - 95
Manganese Dioxide 1 : 5 - 10Dichloromethane (DCM) or ChloroformRoom Temperature or Reflux12 - 4875 - 90

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol describes the oxidation of this compound using Dess-Martin Periodinane.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Stir the biphasic mixture until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 5-methylpyridine-2-carbaldehyde.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualization of Experimental Workflow:

DMP_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in anhydrous DCM add_dmp Add Dess-Martin Periodinane start->add_dmp stir Stir at Room Temperature (1-3 hours) add_dmp->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃ and Na₂S₂O₃ solutions monitor->quench Reaction Complete extract Extract with DCM quench->extract wash_dry Wash with Brine and Dry over MgSO₄ extract->wash_dry filter_conc Filter and Concentrate wash_dry->filter_conc purify Column Chromatography (if necessary) filter_conc->purify end 5-Methylpyridine-2-carbaldehyde purify->end Swern_Oxidation_Workflow cluster_activation DMSO Activation cluster_oxidation Alcohol Oxidation cluster_workup Work-up cluster_purification Purification start Cool oxalyl chloride in DCM to -78°C add_dmso Add DMSO solution start->add_dmso add_alcohol Add alcohol solution add_dmso->add_alcohol add_tea Add Triethylamine add_alcohol->add_tea warm Warm to Room Temperature add_tea->warm quench Quench with Water warm->quench extract Extract with DCM quench->extract wash_dry Wash with Brine and Dry over MgSO₄ extract->wash_dry filter_conc Filter and Concentrate wash_dry->filter_conc purify Column Chromatography filter_conc->purify end 5-Methylpyridine-2-carbaldehyde purify->end MnO2_Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve alcohol in DCM add_mno2 Add activated MnO₂ start->add_mno2 stir Stir vigorously at RT (12-48 hours) add_mno2->stir monitor Monitor by TLC stir->monitor filter Filter through Celite® monitor->filter Reaction Complete wash_cake Wash filter cake with DCM filter->wash_cake concentrate Combine and Concentrate wash_cake->concentrate purify Column Chromatography (if necessary) concentrate->purify end 5-Methylpyridine-2-carbaldehyde purify->end

References

The Versatility of (5-Methylpyridin-2-yl)methanol: A Key Building Block for Novel Heterocyclic Compounds with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

(5-Methylpyridin-2-yl)methanol has emerged as a crucial and versatile starting material in the synthesis of a diverse array of novel heterocyclic compounds. Its inherent structural features—a reactive hydroxyl group and a methylated pyridine ring—provide a valuable scaffold for constructing complex molecules with significant applications in medicinal chemistry and drug discovery. Researchers and scientists in the field of drug development are increasingly utilizing this building block to explore new chemical entities with potential therapeutic activities, including anticancer and antimicrobial properties.

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from this compound, supported by quantitative data on their biological activities.

Application Notes

This compound serves as a linchpin in the synthesis of a variety of heterocyclic compounds, primarily through the functionalization of its hydroxymethyl group. This primary alcohol can be readily converted into other functional groups, such as halides or sulfonates, rendering the methylene group susceptible to nucleophilic substitution. This reactivity allows for the introduction of various pharmacophoric moieties, leading to the generation of libraries of novel compounds for biological screening.

One of the key applications of this building block is in the synthesis of substituted pyridines, which are prominent scaffolds in numerous approved drugs. The methyl group on the pyridine ring can also influence the compound's pharmacokinetic properties and its interaction with biological targets. Furthermore, the pyridine nitrogen atom can be involved in crucial hydrogen bonding interactions within the active sites of enzymes and receptors.

The derivatives of this compound have shown promise in several therapeutic areas:

  • Anticancer Agents: Novel pyridyl-substituted triazoles and thiazolidinones have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2] The pyridine moiety in these compounds can play a critical role in their mechanism of action, which may involve the inhibition of key signaling pathways in cancer cells.

  • Antimicrobial Agents: Heterocycles incorporating the 5-methylpyridine scaffold have exhibited potent activity against a range of pathogenic bacteria and fungi.[3] These compounds often exert their antimicrobial effects by disrupting essential cellular processes in microorganisms.

The strategic use of this compound allows for the exploration of structure-activity relationships (SAR), enabling the fine-tuning of molecular properties to enhance potency and selectivity while minimizing toxicity.

Data Presentation

The following tables summarize the biological activity of representative heterocyclic compounds synthesized from precursors structurally related to this compound.

Table 1: Anticancer Activity of Pyridine-Containing Heterocycles

Compound IDHeterocyclic SystemCancer Cell LineIC₅₀ (µM)Reference
TP6 1,2,4-Triazole-PyridineMurine Melanoma (B16F10)41.12[4]
1c [1][2][5]Triazolo[1,5-a]pyridineHuman Colorectal Carcinoma (HCT-116)Not specified, but potent[6]
2d [1][2][5]Triazolo[1,5-a]pyridineHuman Breast Adenocarcinoma (MCF-7)Not specified, but potent[6]
Pyridone Analogue 1 2-PyridoneHuman Lung Carcinoma (A549)~0.008[1]
Pyridone Analogue 2 2-PyridoneHuman Breast Adenocarcinoma (MCF-7)~0.015[1]
Thiazole Derivative 1 ThiazoleHuman Lung Carcinoma (A549)~0.050[1]

Table 2: Antimicrobial Activity of Pyridyl-Thiazolo Fused Heterocycles

Compound IDHeterocyclic SystemBacterial StrainMIC (µM)Reference
3g Thiazolo[4,5-b]pyridin-2-onePseudomonas aeruginosa0.21[3]
3g Thiazolo[4,5-b]pyridin-2-oneEscherichia coli0.21[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis of novel heterocyclic compounds from this compound and its derivatives.

Protocol 1: Synthesis of (5-Methylpyridin-2-yl)methyl 4-methylbenzenesulfonate (A Key Intermediate)

This protocol describes the conversion of the hydroxyl group of this compound into a good leaving group (tosylate), which is a crucial step for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.5 eq) to the solution.

  • Slowly add a solution of tosyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired tosylate.

Protocol 2: Synthesis of a Novel Pyridyl-Substituted Triazole via Nucleophilic Substitution

This protocol outlines the synthesis of a 1,2,3-triazole derivative by reacting the tosylated intermediate with sodium azide, followed by a click chemistry reaction.

Materials:

  • (5-Methylpyridin-2-yl)methyl 4-methylbenzenesulfonate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • A terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

Step A: Synthesis of 2-(Azidomethyl)-5-methylpyridine

  • Dissolve (5-methylpyridin-2-yl)methyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain the crude azide intermediate. Caution: Organic azides can be explosive and should be handled with care.

Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

  • Dissolve the crude 2-(azidomethyl)-5-methylpyridine (1.0 eq) and the terminal alkyne (1.1 eq) in a mixture of tert-butanol and water (1:1).

  • Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add saturated aqueous ammonium chloride solution and stir for 30 minutes.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired pyridyl-substituted triazole.

Protocol 3: Synthesis of a Novel Pyridyl Ether via Williamson Ether Synthesis

This protocol describes the synthesis of a pyridyl ether derivative, a common scaffold in pharmacologically active molecules.[7][8][9][10][11]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • An alkyl or aryl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkyl or aryl halide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired pyridyl ether.

Mandatory Visualizations

experimental_workflow start This compound tosylation Tosylation (Protocol 1) start->tosylation williamson Williamson Ether Synthesis (Protocol 3) start->williamson tosylate (5-Methylpyridin-2-yl)methyl tosylate (Intermediate) tosylation->tosylate azide_formation Azide Formation (Protocol 2, Step A) tosylate->azide_formation azide 2-(Azidomethyl)-5- methylpyridine (Intermediate) azide_formation->azide click_chem Click Chemistry (Protocol 2, Step B) azide->click_chem triazole Novel Pyridyl-Substituted Triazole click_chem->triazole ether Novel Pyridyl Ether williamson->ether signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor (e.g., EGFR) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound Novel Pyridyl-Triazole Derivative compound->akt Inhibition

References

Synthesis of nicotinic acid derivatives using (5-Methylpyridin-2-yl)methanol as a precursor

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis and Utility of 5-Methylpicolinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid and its derivatives are privileged scaffolds in medicinal chemistry and materials science. As isomers of nicotinic acid, they possess unique chelating properties and biological activities, making them valuable building blocks for novel therapeutic agents and functional materials.[1][2] Compounds incorporating the picolinic acid moiety have been investigated for a wide range of pharmacological applications, including as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.[1][2][3]

This document provides detailed protocols for the synthesis of 5-methylpicolinic acid derivatives starting from the precursor (5-Methylpyridin-2-yl)methanol. It is important to note that the oxidation of this precursor at the 2-position methanol group yields derivatives of 5-methylpicolinic acid (5-methylpyridine-2-carboxylic acid) , not 5-methylnicotinic acid (5-methylpyridine-3-carboxylic acid). The synthetic strategy involves a two-step process: the initial oxidation of the alcohol to the corresponding carboxylic acid, followed by derivatization to esters and amides.

Overall Synthetic Workflow

The following diagram illustrates the general synthetic pathway from the precursor alcohol to the target picolinic acid derivatives.

G cluster_main cluster_derivatives Derivatives precursor This compound intermediate 5-Methylpicolinic Acid precursor->intermediate Oxidation ester Methyl 5-methylpicolinate (Ester) intermediate->ester Esterification amide 5-Methylpicolinamide (Amide) intermediate->amide Amidation

Caption: Synthetic pathway from precursor to derivatives.

Experimental Protocols

Protocol 1: Oxidation of this compound to 5-Methylpicolinic Acid

This protocol details the oxidation of the primary alcohol to a carboxylic acid using potassium permanganate (KMnO₄), a robust and scalable oxidizing agent.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and 2M

  • Isopropanol

  • Deionized water

  • Celit®

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in deionized water.

  • Add a solution of NaOH (1.2 eq) in water and heat the mixture to 80-90 °C.

  • Slowly add solid KMnO₄ (3.0 eq) portion-wise over 1-2 hours. The reaction is exothermic; maintain the temperature below 100 °C.

  • After the addition is complete, continue stirring the mixture at 95 °C until the purple color of the permanganate has disappeared and a brown precipitate of MnO₂ has formed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

  • Combine the filtrates and cool in an ice bath. Carefully acidify the solution to pH 3-4 by the dropwise addition of concentrated HCl.

  • The product, 5-methylpicolinic acid, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.

Purification (Optional):

  • The crude product can be recrystallized from a water/ethanol mixture to improve purity.

Protocol 2: Fischer Esterification to Synthesize Methyl 5-methylpicolinate

This protocol describes the acid-catalyzed esterification of 5-methylpicolinic acid with methanol.[4]

Materials:

  • 5-Methylpicolinic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 5-methylpicolinic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Cool the mixture in an ice bath and slowly add concentrated H₂SO₄ (0.1-0.2 eq) dropwise.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.[5]

  • Dissolve the residue in water and carefully neutralize with saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer three times with an organic solvent (EtOAc or DCM).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude methyl 5-methylpicolinate.

Purification (Optional):

  • The crude ester can be purified by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of 5-Methylpicolinamide via Acid Chloride

This protocol details a robust two-step method for amide formation by first activating the carboxylic acid with thionyl chloride.[6][7]

Materials:

  • 5-Methylpicolinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonia solution (e.g., 7N in Methanol) or desired primary/secondary amine

  • Triethylamine (Et₃N, if using an amine salt)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure: Step A: Formation of 5-Methylpicolinoyl Chloride

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Argon), suspend 5-methylpicolinic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic drop of DMF.

  • Slowly add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then gently reflux for 2-3 hours until gas evolution (SO₂ and HCl) ceases and a clear solution is formed.

  • Cool the solution and remove all volatile components (excess SOCl₂ and solvent) under reduced pressure to obtain the crude 5-methylpicolinoyl chloride hydrochloride, which is typically used immediately in the next step.

Step B: Amidation

  • Dissolve the crude acid chloride from Step A in anhydrous DCM or THF and cool to 0 °C in an ice bath.

  • Slowly add the ammonia solution or the desired amine (2.2 eq). If the amine is provided as a hydrochloride salt, add triethylamine (2.2 eq) as a base.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

  • Extract the product into an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amide.

Purification:

  • The product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation: Compound Characterization

The following table summarizes key physical and chemical data for the precursor, intermediate, and a representative ester derivative.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Physical FormExpected Characterization Data (¹H NMR, δ in ppm)
This compound C₇H₉NO123.15Solid/Oil~8.3 (s, 1H), ~7.6 (d, 1H), ~7.2 (d, 1H), ~4.6 (s, 2H), ~2.3 (s, 3H)
5-Methylpicolinic Acid C₇H₇NO₂137.14White Solid~13.0 (br s, 1H, COOH), ~8.4 (s, 1H), ~8.0 (d, 1H), ~7.8 (d, 1H), ~2.4 (s, 3H)
Methyl 5-methylpicolinate C₈H₉NO₂151.16Solid/Oil~8.4 (s, 1H), ~7.9 (d, 1H), ~7.7 (d, 1H), ~3.9 (s, 3H, OCH₃), ~2.4 (s, 3H, Ar-CH₃)[8][9]

Note: ¹H NMR chemical shifts are approximate and may vary based on the solvent and instrument used. Data is estimated based on analogous structures.

Applications and Significance

Derivatives of picolinic acid are of significant interest to researchers in drug development due to their diverse biological activities and roles as versatile chemical intermediates.

G center_node Picolinic Acid Derivatives app1 Enzyme Inhibition (e.g., MBLs, Kinases) center_node->app1 app2 Antimicrobial Agents (Antibacterial, Antifungal) center_node->app2 app3 Coordination Chemistry (Metal Chelators, Catalysts) center_node->app3 app4 Pharmaceutical Intermediates center_node->app4

Caption: Key application areas for picolinic acid derivatives.

  • Enzyme Inhibition: The picolinate scaffold is a key component in various enzyme inhibitors. Its ability to coordinate with metal ions in active sites makes it particularly effective. For example, derivatives of dipicolinic acid have been developed as potent inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers broad antibiotic resistance to bacteria.[10]

  • Antimicrobial Activity: Picolinic acid itself, an endogenous metabolite of tryptophan, has demonstrated antibacterial and antifungal properties.[1] This inherent activity makes its derivatives attractive starting points for the development of new anti-infective agents.

  • Coordination Chemistry: As a bidentate chelating agent, picolinic acid and its derivatives readily form stable complexes with a variety of metal ions.[11] This property is exploited in areas ranging from nutritional supplements, like chromium picolinate, to the design of metal-based catalysts and diagnostic agents.[3]

  • Versatile Synthetic Building Blocks: The pyridine carboxylic acid structure is a fundamental building block, and functionalized derivatives like 5-methylpicolinic acid serve as crucial intermediates for constructing more complex, biologically active molecules.[3]

References

Application Notes and Protocols for Nucleophilic Substitution Reactions on (5-Methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the nucleophilic substitution on (5-Methylpyridin-2-yl)methanol. The protocols described herein focus on the initial activation of the primary alcohol to a more reactive chloromethyl intermediate, followed by subsequent nucleophilic substitution reactions with a variety of oxygen, nitrogen, sulfur, and carbon nucleophiles. This two-step sequence is a versatile strategy for the synthesis of a diverse range of substituted 5-methylpyridine derivatives, which are valuable building blocks in medicinal chemistry and materials science.

Introduction

This compound is a readily available starting material. However, the hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, a two-step strategy is typically employed. The first step involves the activation of the alcohol, converting it into a better leaving group. A common and effective method is the chlorination of the alcohol to yield 2-(chloromethyl)-5-methylpyridine. This intermediate is a reactive electrophile that readily undergoes S(_N)2 reactions with a wide array of nucleophiles.

This document provides detailed protocols for the initial chlorination step and subsequent reactions with representative O-, N-, S-, and C-nucleophiles.

Data Presentation

The following table summarizes the reaction conditions and reported yields for the synthesis of 2-(chloromethyl)-5-methylpyridine and its subsequent nucleophilic substitution reactions.

Step Reaction Reagents & Conditions Product Yield (%) Reference
Activation ChlorinationThis compound, Thionyl Chloride (SOCl₂), Dichloromethane (DCM), 0 °C to reflux2-(Chloromethyl)-5-methylpyridineHigh (representative)Adapted from[1]
Substitution Etherification (O-Nucleophile)2-(Chloromethyl)-5-methylpyridine, Sodium Ethoxide (NaOEt), Ethanol (EtOH), Room Temperature2-(Ethoxymethyl)-5-methylpyridineGood (representative)Adapted from[2]
Substitution Amination (N-Nucleophile)2-(Chloromethyl)-5-methylpyridine, Potassium Phthalimide, DMF, 80-90 °C; then Hydrazine Hydrate, Ethanol, Reflux(5-Methylpyridin-2-yl)methanamineGood (representative)Adapted from[3][4][5]
Substitution Thioetherification (S-Nucleophile)2-(Chloromethyl)-5-methylpyridine, Potassium Thioacetate (KSAc), Acetone, Room TemperatureS-((5-Methylpyridin-2-yl)methyl) ethanethioateHigh (representative)Adapted from[2][6]
Substitution Cyanation (C-Nucleophile)2-(Chloromethyl)-5-methylpyridine, Sodium Cyanide (NaCN), Acetone/Water, Reflux(5-Methylpyridin-2-yl)acetonitrile74-81%[7]

Experimental Protocols

Safety Precaution: These protocols involve the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 2-(Chloromethyl)-5-methylpyridine (Activation Step)

This protocol describes the conversion of this compound to 2-(chloromethyl)-5-methylpyridine using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • Water

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(chloromethyl)-5-methylpyridine. The crude product can be used in the next step without further purification or can be purified by column chromatography.

Protocol 2: Synthesis of 2-(Ethoxymethyl)-5-methylpyridine (O-Nucleophile)

This protocol details the Williamson ether synthesis using 2-(chloromethyl)-5-methylpyridine and sodium ethoxide.[2]

Materials:

  • 2-(Chloromethyl)-5-methylpyridine

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol (EtOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask.

  • Add 2-(chloromethyl)-5-methylpyridine (1.0 eq) dropwise to the sodium ethoxide solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with a dilute acid (e.g., 1 M HCl).

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to yield 2-(ethoxymethyl)-5-methylpyridine. Purify by column chromatography if necessary.

Protocol 3: Synthesis of (5-Methylpyridin-2-yl)methanamine (N-Nucleophile) via Gabriel Synthesis

This two-step protocol describes the synthesis of the primary amine via the Gabriel synthesis.[3][4][5]

Step 1: Synthesis of N-((5-Methylpyridin-2-yl)methyl)phthalimide Materials:

  • 2-(Chloromethyl)-5-methylpyridine

  • Potassium phthalimide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Ice-water

Procedure:

  • In a round-bottom flask, dissolve potassium phthalimide (1.1 eq) in anhydrous DMF.

  • Add 2-(chloromethyl)-5-methylpyridine (1.0 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry to afford crude N-((5-methylpyridin-2-yl)methyl)phthalimide. The product can be purified by recrystallization from ethanol.

Step 2: Hydrazinolysis to (5-Methylpyridin-2-yl)methanamine Materials:

  • N-((5-Methylpyridin-2-yl)methyl)phthalimide

  • Hydrazine hydrate

  • Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane or Ethyl acetate

  • Reflux condenser

Procedure:

  • Suspend the N-((5-methylpyridin-2-yl)methyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq) to the suspension.

  • Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and acidify with dilute HCl.

  • Filter off the precipitate and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with NaOH solution and extract the product with dichloromethane or ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield (5-methylpyridin-2-yl)methanamine.

Protocol 4: Synthesis of S-((5-Methylpyridin-2-yl)methyl) ethanethioate (S-Nucleophile)

This protocol outlines the formation of a thioether using potassium thioacetate.[2][6]

Materials:

  • 2-(Chloromethyl)-5-methylpyridine

  • Potassium thioacetate (KSAc)

  • Acetone or DMF

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve 2-(chloromethyl)-5-methylpyridine (1.0 eq) in acetone or DMF in a round-bottom flask.

  • Add potassium thioacetate (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give S-((5-methylpyridin-2-yl)methyl) ethanethioate.

Protocol 5: Synthesis of (5-Methylpyridin-2-yl)acetonitrile (C-Nucleophile)

This protocol describes the formation of a new carbon-carbon bond using sodium cyanide.[7]

Materials:

  • 2-(Chloromethyl)-5-methylpyridine

  • Sodium cyanide (NaCN)

  • Acetone

  • Water

  • Benzene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate safety measures.

  • In a round-bottom flask, dissolve 2-(chloromethyl)-5-methylpyridine (1.0 eq) in acetone.

  • In a separate flask, prepare a solution of sodium cyanide (1.5 eq) in water.

  • Add the aqueous solution of sodium cyanide to the solution of the pyridine derivative.

  • Heat the heterogeneous mixture to reflux with vigorous stirring for 16-20 hours.

  • After cooling, filter the mixture to remove any inorganic salts.

  • Remove the acetone from the filtrate by distillation.

  • Extract the remaining aqueous layer with benzene.

  • Wash the combined organic layers with hot water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude (5-methylpyridin-2-yl)acetonitrile can be purified by vacuum distillation.

Mandatory Visualization

G cluster_activation Activation Step cluster_substitution Nucleophilic Substitution cluster_analysis Work-up & Analysis start This compound reagent1 SOCl₂, Pyridine, DCM start->reagent1 intermediate 2-(Chloromethyl)-5-methylpyridine reagent1->intermediate nucleophiles Nucleophiles (O, N, S, C) intermediate->nucleophiles product Substituted Products nucleophiles->product workup Extraction & Purification product->workup analysis Characterization (NMR, MS) workup->analysis

Caption: Experimental workflow for nucleophilic substitution on this compound.

References

(5-Methylpyridin-2-yl)methanol in Asymmetric Catalysis and Synthesis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-Methylpyridin-2-yl)methanol is a substituted pyridine derivative that holds potential as a versatile building block in the synthesis of more complex molecules, including chiral ligands for asymmetric catalysis. Its structure, featuring a coordinating pyridine nitrogen and a reactive hydroxyl group, provides a scaffold for the introduction of chirality and further functionalization. While direct applications of this compound as a primary chiral ligand in well-established asymmetric catalytic reactions are not extensively documented in publicly available literature, its role as a precursor to chiral ligands and its potential use in various synthetic strategies can be explored. This document outlines potential applications, hypothetical protocols, and the current landscape of research surrounding this compound and its derivatives in the context of asymmetric synthesis.

Potential Applications in Asymmetric Catalysis

The core utility of this compound in asymmetric catalysis would lie in its transformation into chiral ligands. The pyridine nitrogen can act as a Lewis basic site to coordinate with a metal center, while the hydroxymethyl group provides a handle for introducing chiral elements. Potential classes of chiral ligands derivable from this compound include:

  • Chiral P,N-Ligands: The hydroxyl group can be converted into a phosphine moiety through a multi-step synthesis, yielding chiral P,N-ligands. These are highly effective in a variety of transition metal-catalyzed reactions, including asymmetric hydrogenation and allylic alkylation.

  • Chiral Amino Alcohol Ligands: The pyridine scaffold can be further functionalized to incorporate a chiral amino alcohol moiety. Such ligands are known to be effective in promoting enantioselective additions of organometallic reagents to carbonyl compounds.

  • Chiral PyBox and related N,N-Ligands: While more complex, it is conceivable that this compound could serve as a starting material for the synthesis of more elaborate chiral N,N-ligands like Pyridine Bis(oxazoline) (PyBox) ligands, which are powerful catalysts for a range of asymmetric transformations.

A structurally related compound, bis(6-methylpyridin-2-yl)methanol, has been reported as an additive in the deracemization of N-aryl lactams, where it was found to improve both catalyst turnover and the extent of deracemization.[1][2] This suggests that pyridylmethanols can play a beneficial role in catalytic cycles, potentially by influencing the stability or reactivity of the catalytic species.

Hypothetical Experimental Protocols

Given the lack of specific documented applications, the following protocols are hypothetical and based on general procedures for the synthesis and use of analogous chiral pyridine-containing ligands.

Protocol 1: Synthesis of a Chiral Phosphine-Pyridine Ligand from this compound

This protocol outlines a potential synthetic route to a chiral P,N-ligand starting from this compound.

Step 1: Chlorination of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(chloromethyl)-5-methylpyridine.

Step 2: Synthesis of the Chiral Phosphine Ligand

  • To a solution of a chiral secondary phosphine, such as (R)-phenylmethylphosphine (1.0 eq), in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add n-butyllithium (1.0 eq) at -78 °C to generate the corresponding lithium phosphide.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 2-(chloromethyl)-5-methylpyridine (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography on silica gel to afford the chiral P,N-ligand.

Workflow for Ligand Synthesis

G cluster_synthesis Synthesis of Chiral P,N-Ligand Start This compound Chlorination Chlorination with SOCl₂ Start->Chlorination Intermediate 2-(Chloromethyl)-5-methylpyridine Chlorination->Intermediate Phosphination Reaction with Chiral Lithium Phosphide Intermediate->Phosphination Product Chiral P,N-Ligand Phosphination->Product

Caption: Synthetic workflow for a hypothetical chiral P,N-ligand.

Protocol 2: Application in Asymmetric Hydrogenation (Hypothetical)

This protocol describes a general procedure for the use of the synthesized chiral P,N-ligand in the asymmetric hydrogenation of a prochiral olefin.

Materials:

  • Chiral P,N-ligand

  • [Rh(COD)₂]BF₄

  • Prochiral olefin (e.g., methyl α-acetamidoacrylate)

  • Anhydrous, degassed solvent (e.g., methanol)

  • Hydrogen gas

Procedure:

  • In a glovebox, dissolve the chiral P,N-ligand (0.022 mmol) and [Rh(COD)₂]BF₄ (0.020 mmol) in the solvent (5 mL) in a Schlenk flask.

  • Stir the solution for 30 minutes to form the catalyst precursor.

  • In a separate flask, dissolve the prochiral olefin (1.0 mmol) in the solvent (5 mL).

  • Transfer the substrate solution to an autoclave.

  • Add the catalyst solution to the autoclave via cannula.

  • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 atm).

  • Stir the reaction at a controlled temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).

  • After the reaction, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation (Hypothetical)

EntrySubstrateCatalyst Loading (mol%)SolventTime (h)Conversion (%)ee (%)
1Methyl α-acetamidoacrylate2Methanol12>9995 (R)
2Itaconic acid dimethyl ester2Methanol12>9992 (S)

Workflow for Asymmetric Hydrogenation

G cluster_hydrogenation Asymmetric Hydrogenation Workflow Catalyst_Prep In-situ Catalyst Formation (Rh precursor + Chiral Ligand) Reaction_Setup Substrate Addition & H₂ Pressurization Catalyst_Prep->Reaction_Setup Hydrogenation Asymmetric Hydrogenation Reaction_Setup->Hydrogenation Analysis Conversion (NMR) & ee (HPLC) Hydrogenation->Analysis Product Chiral Product Analysis->Product

Caption: General workflow for asymmetric hydrogenation.

Conclusion and Future Outlook

While direct catalytic applications of this compound in asymmetric synthesis are not prominently reported, its potential as a precursor for various chiral ligands is evident. The development of synthetic routes to novel chiral ligands derived from this building block could open new avenues in asymmetric catalysis. Future research in this area should focus on the efficient synthesis and characterization of such ligands and their systematic screening in a range of enantioselective transformations. The exploration of its derivatives in organocatalysis could also be a fruitful area of investigation. For researchers and professionals in drug development, the value of this compound currently lies more in its role as a versatile synthetic intermediate for creating complex molecular architectures rather than as a direct tool for asymmetric catalysis. Further research is required to unlock its full potential in the latter domain.

References

Application Notes and Protocols for Designing Drug Candidates with the (5-Methylpyridin-2-yl)methanol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The (5-methylpyridin-2-yl)methanol scaffold is a versatile building block in medicinal chemistry, recognized for its role in the development of potent and selective therapeutic agents.[1] Its structural features, including the pyridine ring and the hydroxymethyl group, offer multiple points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This scaffold has shown promise in the design of inhibitors for various biological targets, including kinases and methyltransferases. These application notes provide an overview of the utility of the this compound scaffold, with a focus on its application in the design of METTL3 inhibitors, and include detailed protocols for relevant assays.

Application in METTL3 Inhibition

The methyltransferase-like 3 (METTL3) enzyme, a key component of the N6-methyladenosine (m6A) RNA methyltransferase complex, has emerged as a promising target in oncology.[2][3] The (5-chloropyridin-2-yl)methanol, a closely related analog of the this compound scaffold, has been successfully incorporated into a series of potent and selective METTL3 inhibitors.[4] Structure-activity relationship (SAR) studies have demonstrated that modifications to this scaffold can significantly impact inhibitory potency and cellular permeability.

Quantitative Data Summary

The following table summarizes the biochemical potency, permeability, and metabolic stability of a series of METTL3 inhibitors incorporating a substituted pyridine scaffold.

CompoundMETTL3 IC50 (μM)Caco-2 Permeability (10⁻⁶ cm·s⁻¹)Rat Liver Microsome Stability (t½, min)
5 0.79-<12
7 --<12
8 --<12
9 -9-
10 ---
17 -Low-
20 0.038High-
21 0.032--
22 (UZH2) 0.005--

Data extracted from literature.[4] Note: The core scaffold in these examples is (5-chloropyridin-2-yl)methanol, a close structural analog.

Experimental Protocols

Detailed methodologies for key experiments in the characterization of drug candidates featuring the this compound scaffold are provided below.

Biochemical Potency: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for METTL3 Inhibition

This protocol describes a TR-FRET-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against the METTL3-METTL14 complex.[5][6]

Materials:

  • METTL3/METTL14 enzyme complex

  • S-adenosyl-L-methionine (SAM) - methyl donor

  • Biotinylated RNA substrate

  • Europium-labeled anti-m6A antibody (donor fluorophore)

  • Allophycocyanin (APC)-streptavidin conjugate (acceptor fluorophore)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mg/mL BSA, 0.01% Tween-20, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 384-well low-volume black plates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 50 nL of the compound solution or DMSO (control) to the wells of a 384-well plate.

  • Add 5 µL of the METTL3/METTL14 enzyme complex diluted in assay buffer to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the methyltransferase reaction by adding 5 µL of a solution containing the biotinylated RNA substrate and SAM in assay buffer.

  • Incubate the reaction mixture for 60 minutes at room temperature.

  • Stop the reaction and detect the m6A modification by adding 10 µL of a detection mixture containing the Europium-labeled anti-m6A antibody and the APC-streptavidin conjugate in a suitable detection buffer.

  • Incubate for 60 minutes at room temperature to allow for antibody binding and FRET signal development.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

  • Calculate the TR-FRET ratio (665 nm/615 nm) and plot the values against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter variable slope model.

Visualizations

Signaling Pathway

METTL3_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3 METTL3 m6A_mRNA m6A-mRNA METTL3->m6A_mRNA m6A methylation METTL14 METTL14 METTL14->METTL3 WTAP WTAP WTAP->METTL3 pre_mRNA pre-mRNA pre_mRNA->m6A_mRNA m6A_mRNA_cyto m6A-mRNA m6A_mRNA->m6A_mRNA_cyto Export YTHDF1 YTHDF1 Translation Translation YTHDF1->Translation YTHDF2 YTHDF2 Decay mRNA Decay YTHDF2->Decay YTHDF3 YTHDF3 YTHDF3->Translation m6A_mRNA_cyto->YTHDF1 m6A_mRNA_cyto->YTHDF2 m6A_mRNA_cyto->YTHDF3

Caption: METTL3-mediated m6A RNA modification pathway.

Experimental Workflow

TR_FRET_Workflow prep 1. Prepare Compound Dilutions dispense 2. Dispense Compound/DMSO to Plate prep->dispense add_enzyme 3. Add METTL3/METTL14 Enzyme dispense->add_enzyme incubate1 4. Incubate (15 min) add_enzyme->incubate1 add_substrate 5. Add RNA Substrate & SAM incubate1->add_substrate incubate2 6. Incubate (60 min) add_substrate->incubate2 add_detection 7. Add Detection Reagents incubate2->add_detection incubate3 8. Incubate (60 min) add_detection->incubate3 read 9. Read TR-FRET Signal incubate3->read analyze 10. Analyze Data & Determine IC50 read->analyze

Caption: Workflow for the METTL3 TR-FRET inhibition assay.

Cell Permeability: Caco-2 Permeability Assay

This protocol outlines a method to assess the intestinal permeability of a test compound using the Caco-2 cell line, a model of the human intestinal epithelium.[7][8][9][10]

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound dissolved in DMSO and diluted in HBSS

  • Lucifer yellow (marker for monolayer integrity)

  • LC-MS/MS system for sample analysis

Procedure:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. TEER values should be >250 Ω·cm².

    • Alternatively, perform a Lucifer yellow permeability assay. The apparent permeability (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add 0.4 mL of the test compound solution (e.g., 10 µM in HBSS) to the apical (A) side of the Transwell insert.

    • Add 1.2 mL of fresh HBSS to the basolateral (B) side.

    • Incubate the plate at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the assay as described above, but add the test compound to the basolateral side and collect samples from the apical side to determine the efflux ratio.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B to A) / Papp (A to B)

      • An efflux ratio >2 suggests that the compound is a substrate for active efflux transporters.

Logical Relationship Diagram

Drug_Discovery_Logic scaffold This compound Scaffold synthesis Chemical Synthesis & Modification scaffold->synthesis library Compound Library synthesis->library biochem_assay Biochemical Assay (e.g., TR-FRET) library->biochem_assay cell_assay Cell-Based Assays library->cell_assay potency Determine Potency (IC50) biochem_assay->potency sar Structure-Activity Relationship (SAR) potency->sar permeability Permeability (Caco-2) cell_assay->permeability permeability->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Caption: Logical workflow for drug discovery using the scaffold.

References

Application Notes and Protocols: Utilization of (5-Methylpyridin-2-yl)methanol in the Synthesis of High-Purity Fine Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of (5-Methylpyridin-2-yl)methanol as a key intermediate in the synthesis of high-purity fine chemicals with significant applications in the pharmaceutical industry.

Introduction

This compound is a versatile bifunctional molecule, featuring both a hydroxyl group and a methyl-substituted pyridine ring.[1] This unique structure makes it a valuable starting material for the synthesis of a variety of complex molecules, including pharmaceutical intermediates and ligands for catalysis.[1] Its functional groups allow for a range of chemical transformations, such as oxidation of the alcohol to an aldehyde or carboxylic acid, and nucleophilic substitution at the benzylic position. This document outlines two key applications of this compound in the synthesis of high-purity fine chemicals:

  • Synthesis of a Key Intermediate for the COX-2 Inhibitor Etoricoxib.

  • Synthesis of Pyridine-2-Carboxaldehyde Thiosemicarbazone Derivatives as Ribonucleotide Reductase Inhibitors.

Application 1: Synthesis of a Key Intermediate for the COX-2 Inhibitor Etoricoxib

Etoricoxib is a selective COX-2 inhibitor used for the treatment of inflammatory diseases. A key intermediate in its synthesis is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[2][3][4][5] this compound can serve as a precursor to this intermediate through a multi-step synthesis involving an initial oxidation.

Experimental Workflow

Etoricoxib Intermediate Synthesis Workflow start This compound aldehyde 5-Methylpyridine-2-carbaldehyde start->aldehyde Oxidation alkene Intermediate Alkene aldehyde->alkene Horner-Wadsworth-Emmons Reaction ketone 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone alkene->ketone Isomerization & Oxidation

Caption: Workflow for the synthesis of the Etoricoxib intermediate.

Experimental Protocols

Step 1: Oxidation of this compound to 5-Methylpyridine-2-carbaldehyde

This protocol describes the oxidation of the starting material to the key aldehyde intermediate.

  • Materials:

    • This compound

    • Manganese(IV) oxide (MnO₂)

    • Dichloromethane (DCM)

    • Magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese(IV) oxide (5.0 eq).

    • Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with DCM.

    • Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 5-methylpyridine-2-carbaldehyde by flash column chromatography on silica gel.

  • Quantitative Data:

ParameterValue
Yield 85-95%
Purity >98% (by HPLC)
Appearance Pale yellow oil

Step 2: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

This step involves a Horner-Wadsworth-Emmons reaction to form the carbon-carbon bond, followed by subsequent transformation to the target ketone.

  • Materials:

    • 5-Methylpyridine-2-carbaldehyde

    • Diethyl (4-(methylsulfonyl)benzyl)phosphonate

    • Sodium hydride (NaH)

    • Anhydrous Tetrahydrofuran (THF)

    • Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution

    • Brine

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous THF, add a solution of diethyl (4-(methylsulfonyl)benzyl)phosphonate (1.1 eq) in anhydrous THF dropwise at 0 °C.

    • Stir the mixture at room temperature for 1 hour to generate the phosphonate ylide.

    • Cool the reaction mixture back to 0 °C and add a solution of 5-methylpyridine-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude alkene is then subjected to isomerization and oxidation to yield the final ketone. This can be achieved through various reported methods, often involving acid catalysis and an oxidizing agent. A specific patent describes the direct α-arylation of 5-acetyl-2-methylpyridine with 4-bromophenylmethylsulfone in the presence of a palladium catalyst to yield the target ketone with a 91% yield.[2]

  • Quantitative Data (for the final ketone):

ParameterValue
Overall Yield ~70-80% (from the aldehyde)
Purity >99% (after recrystallization)
Appearance White crystalline solid

Application 2: Synthesis of Pyridine-2-Carboxaldehyde Thiosemicarbazone Derivatives as Ribonucleotide Reductase Inhibitors

Pyridine-2-carboxaldehyde thiosemicarbazone derivatives are a class of compounds that have shown potent anticancer activity by inhibiting the enzyme ribonucleotide reductase (RNR).[6][7] This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA.[6][8][9] Its inhibition leads to the depletion of the dNTP pool, causing cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[6][8]

Signaling Pathway of Ribonucleotide Reductase Inhibition

RNR Inhibition Pathway cluster_0 Cellular Proliferation cluster_1 Inhibition Pathway Ribonucleotides Ribonucleotides Deoxyribonucleotides (dNTPs) Deoxyribonucleotides (dNTPs) Ribonucleotides->Deoxyribonucleotides (dNTPs) Ribonucleotide Reductase (RNR) DNA_Synthesis DNA Synthesis & Repair Deoxyribonucleotides (dNTPs)->DNA_Synthesis Cell_Division Cell Division DNA_Synthesis->Cell_Division Inhibitor Pyridine-2-carboxaldehyde thiosemicarbazone derivative RNR_Inhibition RNR Inhibition Inhibitor->RNR_Inhibition RNR_Inhibition->Deoxyribonucleotides (dNTPs) dNTP_Depletion dNTP Pool Depletion RNR_Inhibition->dNTP_Depletion Replication_Stress Replication Stress & DNA Damage dNTP_Depletion->Replication_Stress Cell_Cycle_Arrest Cell Cycle Arrest Replication_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Replication_Stress->Apoptosis

Caption: Inhibition of Ribonucleotide Reductase and downstream effects.

Experimental Protocol: Synthesis of 5-Methylpyridine-2-carboxaldehyde Thiosemicarbazone

This protocol details the synthesis of a representative thiosemicarbazone derivative from the aldehyde intermediate obtained in Application 1, Step 1.

  • Materials:

    • 5-Methylpyridine-2-carbaldehyde

    • Thiosemicarbazide

    • Ethanol

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve 5-methylpyridine-2-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.

    • Add a solution of thiosemicarbazide (1.05 eq) in ethanol to the aldehyde solution.

    • Add a catalytic amount of glacial acetic acid to the reaction mixture.

    • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold ethanol to remove any unreacted starting materials.

    • Dry the purified 5-methylpyridine-2-carboxaldehyde thiosemicarbazone under vacuum.

  • Quantitative Data:

ParameterValue
Yield >90%
Purity >99% (by HPLC and NMR)
Appearance White to off-white crystalline solid
Biological Activity Data

Derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have demonstrated significant biological activity. For instance, 5-substituted analogues have shown potent inhibition of ribonucleotide reductase and in vivo antineoplastic activity against L1210 leukemia.[6][7]

CompoundIC₅₀ (µM) for Ribonucleotide Reductase Inhibition
5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone1.3
5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone1.0
5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone1.4

Data from J. Med. Chem. 1986, 29, 8, 1553–1558.[6]

Conclusion

This compound is a readily available and versatile starting material for the synthesis of high-purity fine chemicals with important applications in the pharmaceutical industry. The protocols outlined in these application notes provide a basis for the synthesis of a key intermediate for the COX-2 inhibitor Etoricoxib and a class of potent ribonucleotide reductase inhibitors. The straightforward and high-yielding nature of these synthetic transformations makes this compound an attractive building block for drug discovery and development professionals.

References

Troubleshooting & Optimization

High-performance liquid chromatography methods for purifying (5-Methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) purification of (5-Methylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide clear methodologies and troubleshoot common issues encountered during the purification process.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am not getting good retention of this compound on my C18 column. What can I do?

A1: Poor retention of polar analytes like this compound on reversed-phase columns is a common issue.[1] Here are several strategies to improve retention:

  • Increase the aqueous component of the mobile phase: A higher percentage of water in the mobile phase will decrease its polarity, leading to stronger interactions between your polar analyte and the non-polar stationary phase.

  • Adjust the mobile phase pH: Since this compound has a basic pyridine ring, adjusting the pH of the mobile phase can significantly impact its retention. Using a mobile phase with a pH 2-3 units above the pKa of the pyridine nitrogen will ensure it is in its neutral form, which generally increases retention on a C18 column.

  • Consider a different stationary phase: If the above strategies are insufficient, a more polar stationary phase may be required. Options include polar-embedded columns or mixed-mode columns that offer alternative separation mechanisms like hydrogen bonding or cation-exchange.[2][3]

Q2: My peaks for this compound are tailing significantly. What is the cause and how can I fix it?

A2: Peak tailing for basic, aromatic compounds is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[4] To address this:

  • Use a mobile phase additive: Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and reduce peak tailing.

  • Lower the mobile phase pH: Using an acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) will protonate the pyridine nitrogen. This can sometimes improve peak shape, although it might decrease retention on a standard C18 column.

  • Employ an end-capped column: Modern, high-purity silica columns that are thoroughly end-capped will have fewer free silanol groups, leading to better peak shapes for basic compounds.

Q3: I'm observing broad peaks. What are the likely causes?

A3: Broad peaks can stem from several factors:

  • Column Overload: Injecting too much sample can lead to peak broadening. Try diluting your sample or reducing the injection volume.[4]

  • Extra-column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening. Ensure all connections are as short as possible.

  • Column Degradation: An old or contaminated column can lose its efficiency. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.

Q4: Should I use acetonitrile or methanol as the organic solvent in my mobile phase?

A4: Both acetonitrile and methanol are common organic solvents for reversed-phase HPLC.[5]

  • Acetonitrile often provides better peak shapes and lower backpressure.[6] It also has a lower UV cutoff, which can be advantageous for detection at low wavelengths.[7]

  • Methanol is a less expensive and often considered a "greener" alternative.[8] It can also offer different selectivity compared to acetonitrile, which can be useful for resolving impurities.[6] The choice between the two may require some method development to see which provides the optimal separation for your specific sample.

Data Presentation: Typical HPLC Parameters

The following table summarizes typical starting parameters for the purification of this compound and similar pyridine derivatives. These should be optimized for your specific application.

ParameterReversed-Phase HPLCMixed-Mode HPLC
Column C18, 5 µm, 4.6 x 150 mmAmaze HD or Primesep 100, 5 µm, 4.6 x 150 mm[3][9]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile/Methanol (e.g., 60:40)[3]
Gradient 5-95% B over 20 minutesIsocratic or gradient depending on sample complexity
Flow Rate 1.0 mL/min[3]1.0 mL/min[3]
Column Temperature 25 °C[3]Ambient or controlled (e.g., 30°C)[10]
Injection Volume 5-20 µL1-10 µL[3]
Detection Wavelength ~260 nm (based on pyridine UV absorbance)~260-275 nm[3]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Purifying this compound

This protocol outlines a general procedure for the purification of this compound using a C18 column.

  • Materials and Reagents:

    • This compound sample

    • HPLC-grade acetonitrile or methanol

    • HPLC-grade water

    • Formic acid (≥99%)

    • 0.45 µm syringe filters

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 150 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Degas the solution.

    • Mobile Phase B: Use HPLC-grade acetonitrile or methanol. Degas the solvent.

  • Sample Preparation:

    • Dissolve the crude this compound sample in a suitable solvent (e.g., a small amount of the initial mobile phase composition) to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and re-equilibrate for 5-10 minutes before the next injection.

    • Monitor the effluent at approximately 260 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the main peak of this compound.

    • Analyze the collected fractions for purity.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

HPLC_Troubleshooting_Workflow Troubleshooting Workflow for HPLC Purification start Start: Chromatographic Issue Observed issue Identify Primary Issue start->issue poor_retention Poor Retention issue->poor_retention Polar Compound peak_tailing Peak Tailing issue->peak_tailing Basic Compound broad_peaks Broad Peaks issue->broad_peaks General Issue check_mobile_phase Increase Aqueous Content in Mobile Phase poor_retention->check_mobile_phase add_modifier Add Mobile Phase Modifier (e.g., TEA) peak_tailing->add_modifier check_overload Reduce Sample Concentration or Injection Volume broad_peaks->check_overload adjust_ph Adjust Mobile Phase pH (Increase for RP) check_mobile_phase->adjust_ph If insufficient change_column Consider More Polar Stationary Phase adjust_ph->change_column If insufficient end Problem Resolved change_column->end lower_ph Lower Mobile Phase pH (e.g., with Formic Acid) add_modifier->lower_ph Alternative use_endcapped_column Use High-Purity End-capped Column lower_ph->use_endcapped_column If tailing persists use_endcapped_column->end check_dead_volume Minimize Extra-column Volume (Tubing) check_overload->check_dead_volume If no improvement check_column_health Clean or Replace Column check_dead_volume->check_column_health If connections are good check_column_health->end

Caption: Troubleshooting workflow for common HPLC purification issues.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling with (5-Methylpyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions with (5-methylpyridin-2-yl)methanol and its derivatives. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My cross-coupling reaction with a this compound derivative is resulting in a low yield or no product at all. What are the potential causes and how can I improve the outcome?

Answer: Low yields are a common issue in cross-coupling reactions and can stem from several factors. Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical. For electron-rich heteroaryl compounds like pyridine derivatives, bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[1][2] If you are using a standard ligand like PPh₃, consider switching to a more specialized Buchwald or Hartwig ligand such as SPhos, RuPhos, or XPhos.[3] Pre-formed palladium precatalysts can also offer higher activity and stability.[3]

  • Base Selection: The choice of base is crucial for the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate.[4] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4] For some reactions, weaker bases like potassium fluoride (KF) may be beneficial, while in other cases, strong bases like sodium tert-butoxide (NaOtBu) are required.[5][6] The effectiveness of inorganic bases can sometimes be improved by the addition of a small amount of water.[4][5]

  • Solvent and Degassing: Palladium(0) catalysts are highly sensitive to oxygen, which can lead to catalyst deactivation and the formation of palladium black.[4][7] Therefore, it is essential to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[5] Common solvents for these reactions include toluene, dioxane, and THF, often in combination with water to aid in dissolving the base.[4]

  • Reaction Temperature: The reaction temperature can have a significant effect on the reaction rate and yield. While some reactions proceed well at room temperature with highly active catalysts, others may require heating to 80-120 °C.[8] It is advisable to screen a range of temperatures to find the optimal conditions for your specific substrates.

  • Substrate Quality: The purity of your starting materials, including the this compound derivative and the coupling partner (e.g., aryl halide or boronic acid), is paramount. Impurities can poison the catalyst and inhibit the reaction.[4]

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction mixture. What are the common side reactions and how can I minimize them?

Answer: The formation of side products can compete with the desired cross-coupling reaction, leading to reduced yields and purification challenges. Here are some common side products and strategies to mitigate their formation:

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid starting material. It is often exacerbated by the presence of oxygen.[5] Thoroughly degassing the reaction mixture is the most effective way to minimize homocoupling.[5]

  • Protodeborylation: This involves the cleavage of the carbon-boron bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.[5] This is particularly problematic with electron-rich or heteroaromatic boronic acids at elevated temperatures and in the presence of water.[5] Using milder reaction conditions, anhydrous solvents, or less basic conditions can help to reduce protodeborylation.[5]

  • Dehalogenation: The starting aryl halide can undergo reduction, where the halogen atom is replaced by a hydrogen atom. Optimizing the reaction conditions, such as the choice of catalyst, ligand, and base, can help to favor the desired cross-coupling pathway.[5]

  • Beta-Hydride Elimination: In Buchwald-Hartwig amination reactions, an unproductive side reaction can occur where the amide undergoes beta-hydride elimination to yield a hydrodehalogenated arene and an imine product.[1] The choice of a suitable bulky ligand can often suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst and ligand selection for the Suzuki-Miyaura coupling of a this compound derivative with an aryl bromide?

A good starting point would be to use a palladium(II) precatalyst like Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[3] Alternatively, using a pre-formed catalyst like [Pd(SPhos)Cl₂] can also be effective. A common catalyst loading is between 1-5 mol %.

Q2: Which base should I try first for a Buchwald-Hartwig amination with a this compound derivative?

For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) is a strong base that often provides high reaction rates.[6] However, if your substrate is sensitive to strong bases, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are good alternatives.[4]

Q3: How critical is the exclusion of air and moisture from my reaction?

It is extremely critical. Palladium(0) catalysts are readily oxidized by air, which deactivates them.[4][7] Phosphine ligands can also be oxidized. While some reactions can tolerate small amounts of water, especially to help dissolve inorganic bases, it is generally best practice to use anhydrous solvents and rigorously exclude air by working under an inert atmosphere (nitrogen or argon).[5]

Q4: My reaction mixture is turning black. What does this indicate?

The formation of a black precipitate is often indicative of the formation of palladium black, which is finely divided, inactive palladium metal.[7] This is a sign of catalyst decomposition, which can be caused by the presence of oxygen, impurities in the starting materials, or running the reaction at too high a temperature.[7] Improving the degassing procedure and ensuring the purity of all reagents can help prevent this.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Pyridine Derivatives

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
1Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O9067-69[9]
2Pd(OAc)₂ (3)-K₂CO₃ (2)Isopropanol/H₂O85-90Not specified[10]
3Pd(PPh₃)₄ (5)-K₃PO₄ (2.3)Dioxane/H₂O85-95Moderate to good[11]
4Pd₂(dba)₃ / SPhosSPhosK₃PO₄Toluene/H₂O100High[7]
5PdCl₂(dppf)dppfK₂CO₃DMF80Not specified[12]

Table 2: Screening of Reaction Parameters for Buchwald-Hartwig Amination of 3-Halo-2-aminopyridines

EntryHalideCatalyst SystemBase (equiv.)SolventTemp (°C)Yield (%)Reference
1BrPd₂(dba)₃ / RuPhosLiHMDS (2.5)THF6571[13]
2BrRuPhos PrecatalystLiHMDS (2.5)THF6583[13]
3ClRuPhos PrecatalystLiHMDS (2.5)THF6576[13]
4BrPd₂(dba)₃ / RuPhosLiHMDS (2.5)Dioxane9082[13]
5BrPd(OAc)₂ / RuPhosLiHMDS (2.5)THF6551[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a this compound Derivative

This protocol is adapted from procedures for similar pyridine derivatives.[10][11]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.5 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 10 mL total).

  • Degassing: Further degas the reaction mixture by bubbling with argon for 15 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halogenated this compound Derivative

This protocol is based on general procedures for the amination of halo-pyridines.[13]

  • Reaction Setup: In a glovebox or under a rigorously maintained inert atmosphere, add the palladium precatalyst (e.g., RuPhos precatalyst, 2-4 mol%) and the base (e.g., LiHMDS, 2.5 mmol) to a dry Schlenk tube.

  • Reagent Addition: Add the halogenated this compound derivative (1.0 mmol) and the amine (1.2 mmol) to the Schlenk tube, followed by the anhydrous, degassed solvent (e.g., THF or dioxane, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 65-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dry Schlenk flask add_reagents Add this compound derivative, arylboronic acid, and base start->add_reagents add_catalyst Add Palladium Catalyst add_reagents->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent degas Degas Reaction Mixture add_solvent->degas heat_stir Heat and Stir (e.g., 90-100 °C) degas->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench_extract Quench and Extract cool->quench_extract dry_concentrate Dry and Concentrate quench_extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end Pure Product purify->end

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Decision_Tree cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low or No Product Yield? check_catalyst Is the catalyst/ligand appropriate? start->check_catalyst Yes change_ligand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) check_catalyst->change_ligand No check_degassing Is the reaction rigorously degassed? check_catalyst->check_degassing Yes use_precatalyst Consider using a precatalyst change_ligand->use_precatalyst improve_degassing Improve degassing procedure check_degassing->improve_degassing No check_base Is the base optimal? check_degassing->check_base Yes screen_bases Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) check_base->screen_bases No check_temp Is the temperature optimal? check_base->check_temp Yes screen_temps Screen a range of temperatures check_temp->screen_temps No check_purity Are starting materials pure? check_temp->check_purity Yes purify_reagents Purify starting materials check_purity->purify_reagents No end Re-run optimized reaction check_purity->end Yes

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

Identification and characterization of side products in the synthesis of (5-Methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Methylpyridin-2-yl)methanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section is dedicated to identifying and resolving issues related to the formation of side products in the two primary synthetic routes to this compound: the oxidation of 2,5-dimethylpyridine (also known as 2,5-lutidine) and the reduction of 5-methyl-2-pyridinecarboxaldehyde.

Route 1: Oxidation of 2,5-Dimethylpyridine

Issue: My reaction produced a significant amount of a white, crystalline solid that is poorly soluble in organic solvents. How can I identify and prevent this?

Answer:

This side product is likely 5-methylpicolinic acid , resulting from the over-oxidation of the target molecule.

Identification:

  • Appearance: White, crystalline solid.

  • Solubility: Generally insoluble in common organic solvents like dichloromethane and ethyl acetate, but soluble in aqueous base.

  • Characterization:

    • ¹H NMR: The spectrum will show a characteristic downfield shift of the pyridine ring protons and the absence of the methylene protons of the alcohol. The carboxylic acid proton will be a broad singlet.

    • IR Spectroscopy: A strong, broad absorption band will be observed in the region of 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid) and a strong absorption around 1700-1730 cm⁻¹ (C=O stretch).

    • Mass Spectrometry: The molecular ion peak will correspond to the mass of 5-methylpicolinic acid (137.14 g/mol ).

Prevention:

  • Control Stoichiometry: Carefully control the molar ratio of the oxidizing agent (e.g., potassium permanganate) to 2,5-dimethylpyridine. Use of a slight excess of the pyridine derivative may help to minimize over-oxidation.

  • Temperature Control: Maintain a consistent and moderate reaction temperature. Exothermic reactions can lead to localized overheating, promoting the formation of the carboxylic acid.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to quench the reaction once the starting material is consumed and before significant over-oxidation occurs.

Purification:

If 5-methylpicolinic acid is formed, it can be removed by:

  • Acid-Base Extraction: During the workup, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic 5-methylpicolinic acid will be deprotonated and extracted into the aqueous layer, while the desired alcohol remains in the organic phase.

Issue: My final product is contaminated with unreacted 2,5-dimethylpyridine . How can I avoid this and purify my product?

Answer:

Incomplete reaction is the primary cause of this contamination.

Identification:

  • Characterization: The presence of 2,5-dimethylpyridine can be confirmed by GC-MS, where its characteristic mass spectrum and retention time will be observed. ¹H NMR will also show the presence of two distinct methyl singlets corresponding to the starting material.

Prevention:

  • Ensure Sufficient Oxidant: Use a slight excess of the oxidizing agent to drive the reaction to completion.

  • Adequate Reaction Time: Allow the reaction to proceed for a sufficient duration, monitoring by TLC or GC until the starting material is no longer detectable.

  • Proper Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the reagents are not fully soluble.

Purification:

  • Column Chromatography: Silica gel column chromatography can effectively separate the more polar this compound from the less polar 2,5-dimethylpyridine.

  • Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure may be a viable purification method.

Route 2: Reduction of 5-Methyl-2-pyridinecarboxaldehyde

Issue: My purified product still contains the starting material, 5-methyl-2-pyridinecarboxaldehyde . What went wrong?

Answer:

This is a common issue arising from incomplete reduction.

Identification:

  • Characterization:

    • TLC: The starting aldehyde will have a different Rf value than the alcohol product.

    • ¹H NMR: The presence of a singlet at approximately 10 ppm is characteristic of the aldehydic proton.

    • IR Spectroscopy: A strong absorption band around 1700 cm⁻¹ (C=O stretch of the aldehyde) will be present.

Prevention:

  • Sufficient Reducing Agent: Ensure that at least a stoichiometric amount of the reducing agent (e.g., sodium borohydride) is used. Often, a slight excess (1.1 to 1.5 equivalents) is recommended to ensure complete conversion.

  • Reaction Conditions: While sodium borohydride reductions are typically rapid, ensure the reaction is stirred for an adequate amount of time at a suitable temperature (often room temperature or 0 °C).

  • Quality of Reducing Agent: Sodium borohydride can decompose over time if not stored properly. Use a fresh or properly stored batch of the reagent.

Purification:

  • Column Chromatography: This is the most effective method for separating the aldehyde from the more polar alcohol product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to remove the less abundant aldehyde impurity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent laboratory-scale synthetic routes are the oxidation of 2,5-dimethylpyridine and the reduction of 5-methyl-2-pyridinecarboxaldehyde. The choice of route often depends on the availability and cost of the starting materials.

Q2: Which analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product and side products?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components, including the starting material, product, and some side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure elucidation of the final product and any isolated impurities.

  • Infrared (IR) Spectroscopy: To identify key functional groups and confirm the conversion of starting materials (e.g., disappearance of the aldehyde C=O stretch).

Q3: Are there any specific safety precautions I should take during these syntheses?

A3: Yes, standard laboratory safety practices should always be followed. Specific precautions for these reactions include:

  • Oxidation with Potassium Permanganate: This reaction can be highly exothermic. The oxidant should be added portion-wise to control the reaction rate and temperature. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reduction with Sodium Borohydride: While less hazardous than other reducing agents like lithium aluminum hydride, sodium borohydride reacts with acidic protons to release flammable hydrogen gas. The reaction should be quenched carefully with water or a dilute acid in a fume hood.

Data Presentation

Table 1: Summary of Potential Side Products and Impurities

Synthetic RouteStarting MaterialPotential Side Product/ImpurityIdentification Method(s)
Oxidation2,5-Dimethylpyridine5-Methylpicolinic Acid¹H NMR, IR, MS, Solubility
Oxidation2,5-DimethylpyridineUnreacted 2,5-DimethylpyridineGC-MS, ¹H NMR
Reduction5-Methyl-2-pyridinecarboxaldehydeUnreacted 5-Methyl-2-pyridinecarboxaldehydeTLC, ¹H NMR, IR

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 2,5-Dimethylpyridine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethylpyridine (1.0 eq) in a suitable solvent such as pyridine or a mixture of t-butanol and water.

  • Addition of Oxidant: While stirring vigorously, add potassium permanganate (KMnO₄) (approx. 1.0-1.2 eq) portion-wise to the solution. The rate of addition should be controlled to maintain the reaction temperature below a designated point (e.g., 40-50 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture.

  • Workup: Once the starting material is consumed, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.

  • Isolation: Filter the reaction mixture to remove the manganese dioxide. Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography.

Protocol 2: Synthesis of this compound via Reduction of 5-Methyl-2-pyridinecarboxaldehyde
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-2-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent, typically methanol or ethanol.

  • Addition of Reducing Agent: Cool the solution in an ice bath (0 °C). Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: The reaction is usually rapid. Monitor its completion by TLC by observing the disappearance of the starting aldehyde spot.

  • Workup: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess sodium borohydride.

  • Isolation: Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If necessary, the product can be purified by silica gel column chromatography.

Visualizations

Synthesis_Pathways Lutidine 2,5-Dimethylpyridine Oxidation Oxidation (e.g., KMnO4) Lutidine->Oxidation [O] Product This compound Oxidation->Product OverOxidation Over-oxidation Product->OverOxidation [O] PicolinicAcid 5-Methylpicolinic Acid (Side Product) OverOxidation->PicolinicAcid Aldehyde 5-Methyl-2-pyridinecarboxaldehyde Reduction Reduction (e.g., NaBH4) Aldehyde->Reduction [H] Reduction->Product

Caption: Synthetic pathways to this compound and a key side product.

Troubleshooting_Workflow Start Experiment Complete Analysis Analyze Crude Product (TLC, GC-MS, NMR) Start->Analysis Pure Product is Pure Analysis->Pure Impure Impurities Detected Analysis->Impure End Obtain Pure Product Pure->End Yes Identify Identify Impurity Impure->Identify No Troubleshoot Consult Troubleshooting Guide Identify->Troubleshoot Purify Purify Product (Chromatography, Extraction) Troubleshoot->Purify Purify->End

Caption: A logical workflow for troubleshooting the synthesis of this compound.

Strategies for improving the long-term stability of (5-Methylpyridin-2-yl)methanol solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the long-term stability of (5-Methylpyridin-2-yl)methanol solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter with this compound solutions.

Problem Possible Cause Recommended Solution
Solution turns yellow or brown over time. Oxidation of the pyridine ring or the methanol group. This can be accelerated by exposure to air (oxygen), light, and elevated temperatures.Store solutions under an inert atmosphere (e.g., nitrogen or argon).[1] Use amber vials or protect from light.[1] Store solutions at recommended low temperatures (2-8 °C).[1]
Loss of potency or active compound concentration. Chemical degradation, which could include oxidation, photodegradation, or reaction with solvent or other components in the solution.Confirm the purity of the starting material. Prepare fresh solutions before use whenever possible. If storage is necessary, follow the recommended storage conditions strictly. Consider performing a stability study under your specific experimental conditions.
Precipitate forms in the solution upon storage. The compound may have limited solubility in the chosen solvent at the storage temperature. The degradation products might be less soluble.Ensure the compound is fully dissolved at the preparation temperature. Consider using a co-solvent to improve solubility. If storing at low temperatures, perform a solubility test at that temperature before long-term storage. Filter the solution before use if a precipitate has formed.
Inconsistent experimental results. Degradation of the this compound stock solution. Variability in solution preparation and storage.Always use a fresh or properly stored stock solution. Standardize the solution preparation protocol. Keep a log of solution preparation dates and storage conditions.
Unexpected peaks appear in HPLC analysis. These are likely degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

1. What are the primary factors that affect the stability of this compound solutions?

The long-term stability of this compound solutions is primarily influenced by:

  • Oxygen: The pyridine ring and the methanol group are susceptible to oxidation.

  • Light: Exposure to UV or visible light can lead to photodegradation.

  • Temperature: Higher temperatures accelerate the rate of all degradation reactions.

  • pH: The stability can be pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation pathways.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.

2. What are the ideal storage conditions for this compound solutions?

For optimal long-term stability, solutions of this compound should be stored at 2-8°C, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[1]

3. How can I minimize the oxidation of my this compound solution?

To minimize oxidation, you should:

  • De-gas your solvent before preparing the solution.

  • Prepare and store the solution under an inert gas like nitrogen or argon.

  • Consider adding an antioxidant to the solution, after verifying its compatibility.

4. Is this compound sensitive to light?

Yes, pyridine-containing compounds can be sensitive to light. It is recommended to store solutions in amber vials or to wrap the container in aluminum foil to protect it from light.

5. How does pH affect the stability of the solution?

6. What are the potential degradation pathways for this compound?

Based on its chemical structure, the following degradation pathways are plausible:

  • Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde and further to a carboxylic acid. The pyridine ring can also be oxidized.

  • Photodegradation: UV light can induce the formation of reactive species that lead to decomposition.

  • Acid/Base Catalyzed Reactions: Extreme pH values could potentially lead to side reactions, although the C-C bond between the pyridine ring and the methanol group is generally stable.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity solvent (e.g., Methanol, Acetonitrile, Water)

  • pH meter

  • HPLC system with a UV detector or Mass Spectrometer

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep a sample of the stock solution in an oven at 70°C for 48 hours.

    • Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base hydrolysis samples. Analyze all samples by a suitable analytical method, such as HPLC, to observe the formation of degradation products.

Visualizations

Logical Workflow for Stability Troubleshooting

troubleshooting_workflow start Problem Observed (e.g., color change, potency loss) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_prep Review Solution Preparation Protocol start->check_prep analyze_sample Analyze Sample (e.g., HPLC, UV-Vis) check_storage->analyze_sample check_prep->analyze_sample degradation_suspected Degradation Suspected analyze_sample->degradation_suspected Degradants Present no_degradation No Significant Degradation analyze_sample->no_degradation No Degradants implement_corrective Implement Corrective Actions (e.g., inert gas, amber vials) degradation_suspected->implement_corrective forced_degradation Perform Forced Degradation Study degradation_suspected->forced_degradation stability_study Conduct Long-Term Stability Study implement_corrective->stability_study end Solution Stabilized stability_study->end

Caption: A logical workflow for troubleshooting the stability of this compound solutions.

Potential Degradation Pathway of this compound

degradation_pathway parent This compound aldehyde 5-Methylpyridine-2-carbaldehyde parent->aldehyde Oxidation n_oxide This compound N-oxide parent->n_oxide Oxidation acid 5-Methylpyridine-2-carboxylic acid aldehyde->acid Oxidation

Caption: A simplified diagram illustrating potential oxidative degradation pathways for this compound.

References

Methods for the removal of impurities from (5-Methylpyridin-2-yl)methanol reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (5-Methylpyridin-2-yl)methanol.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: My final product is contaminated with the starting material (e.g., 5-methylpyridine-2-carbaldehyde or 5-methylpyridine-2-carboxylic acid).

  • How to Identify:

    • TLC Analysis: The starting material will likely have a different Rf value than the desired product. Aldehydes are generally less polar than alcohols, while carboxylic acids are more polar. Use a UV lamp for visualization, as pyridine derivatives are often UV-active. Stains like iodine or Dragendorff's reagent can also be used.

    • ¹H NMR Spectroscopy: Look for characteristic signals of the impurity. For the aldehyde, a peak around 9-10 ppm is indicative of the aldehydic proton. For the carboxylic acid, a broad singlet above 10 ppm may be observed for the acidic proton.

  • Solutions:

    • Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica gel column is commonly used.

    • Acid-Base Extraction: This technique is particularly useful for separating the basic this compound from a neutral starting material or an acidic impurity like a carboxylic acid.

    • Recrystallization: If the concentration of the impurity is low, recrystallization can be an effective final purification step.

Issue 2: My purified this compound appears as a yellow oil instead of a white solid.

  • Possible Cause: The yellow discoloration is often due to trace amounts of the corresponding aldehyde (5-methylpyridine-2-carbaldehyde) formed by aerobic oxidation during the workup.[1]

  • Solution:

    • Column Chromatography: A quick filtration through a short plug of silica gel using an appropriate solvent system can remove the colored impurity.

    • Recrystallization: This can help in obtaining the product as a crystalline solid, leaving the oily impurity in the mother liquor.

Issue 3: I am having trouble with the column chromatography separation.

  • Problem: The compound is not moving off the baseline.

    • Solution: The solvent system is not polar enough. Gradually increase the polarity of the eluent. For very polar compounds, a solvent system containing a small percentage of methanol in dichloromethane or ethyl acetate is often effective. Adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can help to reduce tailing for basic compounds like pyridines.

  • Problem: The compound comes off the column too quickly (high Rf).

    • Solution: The solvent system is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane or petroleum ether).

  • Problem: The spots on the TLC are streaking or tailing.

    • Solution: This is common for pyridine derivatives on silica gel due to the interaction of the basic nitrogen with the acidic silica. Adding a small amount (0.1-1%) of a base like triethylamine or ammonia to the eluent can significantly improve the peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture?

A1: The most common impurities are typically unreacted starting materials. If you are synthesizing it by reduction, these would be 5-methylpyridine-2-carbaldehyde or a derivative of 5-methylpyridine-2-carboxylic acid (e.g., an ester). Over-oxidation of the product back to the aldehyde can also occur.

Q2: Which purification method is best for this compound?

A2: The best method depends on the nature and quantity of the impurities.

  • Column chromatography is versatile and can separate a wide range of impurities.

  • Acid-base extraction is a simple and efficient method for removing acidic or neutral impurities.

  • Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product, provided a suitable solvent is found.

Q3: How do I perform an acid-base extraction to purify this compound?

A3: The basic principle is to exploit the basicity of the pyridine nitrogen. By treating the reaction mixture with a dilute acid (e.g., 1 M HCl), the this compound will be protonated to form a water-soluble salt. Neutral organic impurities will remain in the organic layer and can be separated. After separation, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the product, which can then be extracted back into an organic solvent.

Q4: What is a good solvent system for the column chromatography of this compound?

A4: A common starting point for polar compounds like this compound on a silica gel column is a mixture of a non-polar solvent and a polar solvent. Good combinations to try are:

  • Hexane/Ethyl Acetate (e.g., starting with 10-20% Ethyl Acetate and gradually increasing the polarity)

  • Dichloromethane/Methanol (e.g., starting with 1-2% Methanol) To prevent peak tailing, it is often beneficial to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent.

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: Finding the ideal recrystallization solvent often requires some experimentation. For a polar compound like this compound, you can try:

  • Single solvents: Toluene, ethyl acetate, or isopropanol.

  • Solvent pairs: A combination of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and a solvent in which it is poorly soluble (e.g., hexane, petroleum ether). Dissolve the compound in the minimum amount of the hot "good" solvent and then slowly add the "bad" solvent until turbidity appears.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPrinciple of SeparationCommon Impurities RemovedAdvantagesDisadvantages
Column Chromatography Adsorption/Partition based on polarityUnreacted starting materials, by-products with different polaritiesHigh resolution, applicable to a wide range of impuritiesCan be time-consuming and requires larger volumes of solvent
Acid-Base Extraction Difference in acidity/basicityAcidic impurities (e.g., carboxylic acids), neutral impuritiesFast, simple, and uses inexpensive reagentsOnly effective for separating acidic/basic/neutral compounds
Recrystallization Difference in solubility at different temperaturesLow to moderate levels of impurities that have different solubility profilesCan yield highly pure crystalline product, scalableRequires finding a suitable solvent, may have lower recovery

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (aq). The this compound will move into the aqueous layer as its hydrochloride salt.

  • Layer Separation: Separate the aqueous layer and wash the organic layer once more with 1 M HCl (aq) to ensure complete extraction of the product.

  • Basification: Combine the acidic aqueous layers and cool in an ice bath. Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 8).

  • Back Extraction: Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential solvent. Allow it to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution and then filtered through a fluted filter paper while hot.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Mandatory Visualization

Purification_Workflow start Crude Reaction Mixture (this compound + Impurities) tlc_analysis TLC Analysis to Assess Purity and Impurity Polarity start->tlc_analysis decision Major Impurities Identified? tlc_analysis->decision acid_base Acid-Base Extraction decision->acid_base  Acidic/Neutral Impurities column_chromatography Column Chromatography decision->column_chromatography  Multiple/Similar Polarity Impurities recrystallization Recrystallization decision->recrystallization  Minor Impurities purity_check Purity Check (TLC, NMR) acid_base->purity_check column_chromatography->purity_check recrystallization->purity_check pure_product Pure this compound purity_check->pure_product  Pure further_purification Further Purification Needed purity_check->further_purification  Not Pure further_purification->column_chromatography further_purification->recrystallization

Caption: A workflow for selecting a suitable purification method for this compound.

References

Process development and scale-up considerations for (5-Methylpyridin-2-yl)methanol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the process development and scale-up of (5-Methylpyridin-2-yl)methanol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? this compound is an organic compound with the molecular formula C₇H₉NO.[1] It features a pyridine ring with a methyl group at the 5-position and a hydroxymethyl group at the 2-position.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals, such as antihistamines, and is also used in chemical research and the development of agrochemicals.[1]

Q2: What are the common synthetic routes for producing this compound? Several synthetic methods are employed for its production. Common routes include the reduction of pyridine derivatives like 5-methylpyridine using reducing agents, or starting from ethyl 5-methylpyridine-2-carboxylate through hydrolysis followed by reduction.[1] Another approach involves direct alkylation to introduce the hydroxymethyl group onto the pyridine ring.[1]

Q3: What are the key safety precautions to consider during synthesis? The synthesis of pyridine derivatives can involve hazardous materials. For instance, if hydroxylamine or hydrazine are used as nitrogen sources in the ring construction, it is important to note that concentrated solutions of hydroxylamine can be explosive, and hydrazine is a suspected carcinogen that can decompose violently with metal catalysts.[2] Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before beginning any experiment.

Q4: What are the critical considerations when scaling up production from the lab to a pilot plant? Scaling up production requires careful attention to several factors to maintain efficiency and quality.[3] Key considerations include:

  • Process Efficiency: Focus on maximizing yield and minimizing waste to ensure economic viability.[3]

  • Quality Control: Implement rigorous in-process checks and monitoring to ensure the product's purity and properties are not compromised.[3]

  • Heat Management: Larger reaction volumes can lead to challenges in heat dissipation. Energy-efficient technologies and effective heat exchange are crucial.[3]

  • Raw Material Sourcing: Ensure a consistent and reliable supply of high-quality raw materials to avoid process variability.[3]

  • Process Design: The process should be designed for scalability and flexibility to accommodate future expansion or changes in production volume.[3]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Observed Issue Potential Cause(s) Recommended Action(s)
Q: My reaction yield is significantly lower than expected. What should I investigate? 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, incorrect temperature, or deactivated reagents/catalysts. 2. Side Reactions: Competing reaction pathways may be consuming starting material. Pyridine synthesis, in particular, can suffer from low yields.[4][5] 3. Product Degradation: The product might be unstable under the reaction or work-up conditions. 4. Purification Losses: Significant material loss may occur during extraction, crystallization, or chromatography.1. Monitor Reaction: Use techniques like TLC or LC-MS to monitor the reaction's progress and ensure the starting material is fully consumed. 2. Optimize Conditions: Re-evaluate the reaction temperature, solvent, and catalyst loading. 3. Analyze Crude Product: Before purification, analyze a sample of the crude mixture to identify major byproducts and adjust conditions to minimize them. 4. Refine Work-up/Purification: Modify extraction pH, use alternative solvents, or optimize chromatography conditions (e.g., eluent system, silica gel loading).
Q: I am observing persistent impurities in my final product after purification. What are they and how can I remove them? 1. Unreacted Starting Material: The most common impurity is often the starting material due to an incomplete reaction. 2. Isomeric Byproducts: Depending on the synthetic route, isomers may form. For example, some methylation methods lack regioselective control.[6] 3. Over-reduction/Oxidation Products: If the synthesis involves reduction of a carboxylic acid or oxidation of an alcohol, products of incomplete or excessive reaction may be present. 4. Solvent Adducts: Residual solvents from the reaction or purification may be present.1. Improve Purification: Employ high-performance column chromatography, recrystallization from a different solvent system, or preparative HPLC. 2. Characterize Impurities: Use NMR, LC-MS, and other analytical techniques to identify the structure of the impurities. This will provide clues about their origin. 3. Modify Reaction: Adjust stoichiometry or reagent addition order to disfavor the formation of the identified byproduct. 4. Drying: Ensure the final product is thoroughly dried under a high vacuum to remove residual solvents.
Q: The reaction is not progressing when scaling up from a 1g to a 100g scale. Why? 1. Inefficient Mixing: In larger vessels, stirring may not be sufficient to maintain a homogeneous mixture, leading to localized concentration or temperature gradients. 2. Poor Heat Transfer: Exothermic or endothermic reactions are harder to control at a larger scale. The surface-area-to-volume ratio decreases, affecting heating and cooling efficiency. 3. Reagent Addition Rate: The rate of addition for critical reagents, which was trivial at the lab scale, can significantly impact the reaction outcome at a larger scale.1. Improve Agitation: Use an overhead mechanical stirrer instead of a magnetic stir bar. Evaluate the impeller design for efficient mixing. 2. Monitor Internal Temperature: Place a temperature probe directly in the reaction mixture. Do not rely on the external bath temperature. 3. Controlled Addition: Add reagents slowly and controllably using a syringe pump or an addition funnel, while carefully monitoring the internal temperature.

Section 3: Experimental Protocols

Protocol 1: Synthesis via Reduction of Ethyl 5-methylpyridine-2-carboxylate

This protocol describes a representative lab-scale synthesis of this compound by reducing the corresponding ethyl ester with a reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Materials:

  • Ethyl 5-methylpyridine-2-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 equivalents) and suspend it in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve Ethyl 5-methylpyridine-2-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until all the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and finally deionized water (3X mL), where X is the mass of LiAlH₄ used in grams. A granular white precipitate should form.

  • Work-up: Stir the mixture for an additional 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF or Ethyl Acetate.

  • Extraction: Combine the filtrate and washes. If necessary, extract the aqueous layer with Ethyl Acetate (3x). Combine all organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Section 4: Data Presentation

Table 1: Representative Synthesis Parameters and Outcomes
Synthesis RouteKey ReagentsTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Typical Purity (%)
Reduction of EsterLiAlH₄, NaBH₄/LiClTHF, Ethanol0 to 252 - 675 - 90>98
Reduction of AldehydeNaBH₄Methanol0 to 251 - 385 - 95>98
Grignard Reaction5-Methyl-2-bromopyridine, ParaformaldehydeTHF, Diethyl Ether-78 to 254 - 850 - 70>97

Note: The values presented are illustrative and can vary significantly based on specific reaction conditions and scale.

Section 5: Visualizations

Diagram 1: General Experimental Workflow for Synthesis

G Start Starting Material (e.g., Ester Precursor) Reaction Chemical Reaction (e.g., Reduction) Start->Reaction Add Reagents Quench Reaction Quenching Reaction->Quench Reaction Complete Workup Aqueous Work-up & Extraction Quench->Workup Dry Drying & Solvent Removal Workup->Dry Purify Purification (e.g., Chromatography) Dry->Purify Crude Product Product Final Product: This compound Purify->Product Pure Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Reaction Yield

G A Problem: Low Yield B Is starting material consumed? (Check by TLC/LCMS) A->B C No B->C D Yes B->D E Potential Causes: - Low Temperature - Inactive Reagent/Catalyst - Insufficient Reaction Time C->E F Analyze crude product. Are there significant byproducts? D->F G Yes F->G H No F->H I Potential Causes: - Incorrect Stoichiometry - Side Reactions Occurring - Wrong Solvent/Temp G->I J Potential Causes: - Product Degradation - Losses during Work-up - Losses during Purification H->J

Caption: A decision tree to diagnose potential causes of low yield in chemical synthesis.

References

Minimizing byproduct formation during the derivatization of (5-Methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of (5-Methylpyridin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The primary alcohol functional group of this compound readily undergoes esterification and acylation reactions. Common derivatizing agents include acid anhydrides (e.g., acetic anhydride) and acyl chlorides (e.g., benzoyl chloride) to form the corresponding esters.

Q2: What are the major byproducts I should be aware of during the derivatization of this compound?

A2: The main byproducts to monitor are:

  • Unreacted Starting Material: Incomplete reaction leaving residual this compound.

  • Hydrolysis Products: If moisture is present, the acylating agent (e.g., acetic anhydride, benzoyl chloride) can hydrolyze to its corresponding carboxylic acid (acetic acid or benzoic acid).

  • N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of this compound N-oxide, especially if oxidizing agents are present or under certain reaction conditions.

  • Di-acylation/Over-acylation: While less common for this specific molecule under typical conditions, it's a possibility to consider, especially with highly reactive acylating agents or forcing conditions.

Q3: My reaction yield is low. What are the common causes and how can I improve it?

A3: Low yields are often due to incomplete reactions or side reactions. To improve your yield, consider the following:

  • Ensure Anhydrous Conditions: Moisture will consume your acylating agent. Use anhydrous solvents and dry glassware.

  • Optimize Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the acylating agent to drive the reaction to completion.

  • Catalyst Choice and Amount: For esterifications with acid anhydrides, a base catalyst like pyridine or triethylamine is typically used. For acyl chlorides, a non-nucleophilic base like triethylamine is used to scavenge the HCl byproduct.[1][2] Ensure the correct catalytic amount is used.

  • Reaction Temperature and Time: Monitor the reaction by TLC to determine the optimal reaction time. While some acylations are rapid even at low temperatures, others may require heating to proceed to completion. However, excessive heat can lead to byproduct formation.[3]

Q4: I am observing an unexpected peak in my analysis. How can I identify it?

A4: An unexpected peak could be one of the byproducts mentioned in Q2. To identify it, you can:

  • Run control experiments (e.g., the reaction without the starting material to identify reagent-related impurities).

  • Use analytical techniques like LC-MS and NMR to characterize the impurity and compare its spectral data with known potential byproducts.

  • Consider the possibility of N-oxide formation, which would result in a mass increase of 16 amu.[4][5]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the derivatization of this compound.

Observed Issue Potential Cause Recommended Action(s)
Low or No Product Formation 1. Inactive acylating agent. 2. Insufficient reaction time or temperature. 3. Presence of water in the reaction.1. Use a fresh bottle of the acylating agent. 2. Monitor the reaction by TLC to determine the optimal time and consider a moderate increase in temperature. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Presence of Carboxylic Acid Byproduct (e.g., Acetic Acid, Benzoic Acid) Hydrolysis of the acylating agent due to moisture.1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a More Polar Byproduct (Confirmed by TLC) Potential N-oxide formation on the pyridine ring.1. Avoid harsh oxidizing conditions. 2. Use deoxygenated solvents. 3. If using a metal catalyst, ensure it is not promoting oxidation.
Multiple Product Spots on TLC Incomplete reaction, multiple side reactions, or degradation of product.1. Optimize reaction conditions (time, temperature, stoichiometry) to favor a single product. 2. Purify the crude product using column chromatography.
Difficulty in Product Isolation/Purification 1. Product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction.1. Adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction. 2. Add brine to the separatory funnel to help break up emulsions.

Experimental Protocols

Protocol 1: Esterification of this compound with Acetic Anhydride

This protocol describes the synthesis of (5-methylpyridin-2-yl)methyl acetate.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add anhydrous pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data (Representative):

ReactantAcylating AgentProductTypical Yield (%)Purity (by HPLC) (%)
This compoundAcetic Anhydride(5-methylpyridin-2-yl)methyl acetate85-95>98
Protocol 2: Acylation of this compound with Benzoyl Chloride

This protocol outlines the synthesis of (5-methylpyridin-2-yl)methyl benzoate.

Materials:

  • This compound

  • Benzoyl Chloride

  • Triethylamine (TEA, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add anhydrous triethylamine (1.2 eq.) to the solution and cool to 0 °C.

  • Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • After the reaction is complete, wash the mixture with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Representative):

ReactantAcylating AgentProductTypical Yield (%)Purity (by HPLC) (%)
This compoundBenzoyl Chloride(5-methylpyridin-2-yl)methyl benzoate80-90>98

Visualizations

Experimental Workflow: Esterification/Acylation of this compound

Esterification_Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification start Dissolve this compound in anhydrous solvent add_base Add base (Pyridine or TEA) start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acylating Agent (Acetic Anhydride or Benzoyl Chloride) cool->add_acyl react Stir at room temperature (Monitor by TLC) add_acyl->react quench Quench reaction react->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over drying agent wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography or Recrystallization) concentrate->purify end Isolated Product purify->end Byproduct_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Byproduct Formation cause1 Moisture Present issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Oxidative Conditions issue->cause3 cause4 Incorrect Stoichiometry issue->cause4 solution1 Use Anhydrous Reagents/Solvents Work under Inert Atmosphere cause1->solution1 solution2 Optimize Reaction Time/Temperature Monitor by TLC cause2->solution2 solution3 Use Deoxygenated Solvents Avoid Oxidizing Agents cause3->solution3 solution4 Use Excess Acylating Agent Accurate Reagent Measurement cause4->solution4

References

Catalyst screening and selection for efficient transformations of (5-Methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic transformation of (5-Methylpyridin-2-yl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the catalytic oxidation and coupling reactions of this compound and its derivatives.

Catalytic Oxidation to 5-Methylpyridine-2-carbaldehyde

Q1: My oxidation of this compound to the aldehyde is showing low yield and formation of a carboxylic acid byproduct. What are the likely causes and solutions?

A1: Low yield and over-oxidation to the carboxylic acid are common challenges in the oxidation of primary alcohols.[1][2][3][4]

  • Issue: Over-oxidation. The aldehyde intermediate is susceptible to further oxidation to the corresponding carboxylic acid, especially under harsh reaction conditions or with prolonged reaction times.[3][4]

    • Solution 1: Choice of Catalyst and Oxidant. Employ milder and more selective catalyst systems. TEMPO-based catalysts, in conjunction with a co-oxidant like sodium hypochlorite or air, are known for their high selectivity in oxidizing primary alcohols to aldehydes.[5][6][7] A manganese(II) acetate/2-picolinic acid system with peracetic acid is another effective option.[8]

    • Solution 2: Control Reaction Time. Carefully monitor the reaction progress using techniques like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to minimize the formation of the carboxylic acid.

    • Solution 3: Temperature Control. Running the reaction at lower temperatures can often improve selectivity by reducing the rate of over-oxidation.

  • Issue: Catalyst Deactivation. The pyridine nitrogen can coordinate to the metal center of the catalyst, potentially leading to deactivation.

    • Solution: The use of ligands, such as 2,2'-bipyridine (bpy) in copper-catalyzed systems, can modulate the catalyst's activity and stability.[5]

Q2: I am observing incomplete conversion of the starting alcohol. How can I improve the reaction efficiency?

A2: Incomplete conversion can be due to several factors, including catalyst loading, reaction time, and temperature.

  • Solution 1: Optimize Catalyst Loading. While higher catalyst loading can increase the reaction rate, it may also lead to more side products. A systematic screening of the catalyst loading (e.g., from 1 mol% to 5 mol%) is recommended to find the optimal balance.

  • Solution 2: Adjust Reaction Temperature. Increasing the reaction temperature can enhance the reaction rate, but it may also decrease selectivity. A careful optimization of the temperature profile is necessary.

  • Solution 3: Ensure Efficient Stirring. In heterogeneous catalysis or biphasic systems, efficient stirring is crucial to ensure proper mixing and mass transfer.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)

For cross-coupling reactions, the hydroxyl group of this compound typically needs to be converted to a more reactive group, such as a halide (e.g., bromide or chloride), to facilitate oxidative addition to the palladium catalyst. The following FAQs address issues related to the coupling of the resulting (5-halomethylpyridin-2-yl) derivatives.

Q3: My Suzuki-Miyaura coupling of a this compound derivative with an arylboronic acid is giving low yields. What are the common pitfalls?

A3: The "2-pyridyl problem," where the pyridine nitrogen can interfere with the palladium catalyst, is a known challenge in Suzuki-Miyaura reactions of pyridine derivatives.[9]

  • Issue: Catalyst Inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.

    • Solution 1: Ligand Selection. The use of bulky, electron-rich phosphine ligands such as Xantphos or tBuXPhos can often mitigate this issue by promoting the desired catalytic cycle.[10]

    • Solution 2: Choice of Palladium Precursor. Using a palladacycle precatalyst can sometimes lead to more active catalytic species in solution.[8]

  • Issue: Poor Solubility. The reactants or catalyst may have poor solubility in the chosen solvent, leading to a sluggish reaction.

    • Solution: A mixture of solvents, such as 1,4-dioxane and water, is often effective for Suzuki-Miyaura couplings.[9]

  • Issue: Ineffective Base. The choice of base is critical for the transmetalation step.

    • Solution: A screening of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is recommended to find the optimal conditions for your specific substrates.[9][11]

Q4: I am attempting a Buchwald-Hartwig amination with a derivative of this compound and observing significant side product formation. How can I improve the selectivity?

A4: Side reactions in Buchwald-Hartwig aminations can include hydrodehalogenation of the starting material or reductive elimination from undesired intermediates.

  • Issue: Reductive Elimination from β-Hydride Containing Amine. If the amine coupling partner has a β-hydrogen, β-hydride elimination can be a competing pathway.

    • Solution: Ligand Choice. The use of bidentate phosphine ligands like BINAP or DPPF can often suppress side reactions and improve the yield of the desired arylamine.[12]

  • Issue: Reaction Temperature. High reaction temperatures can sometimes promote the formation of side products.

    • Solution: It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Data Presentation

The following tables summarize typical catalysts and conditions for transformations relevant to this compound.

Table 1: Catalyst Systems for the Oxidation of Primary Alcohols to Aldehydes

Catalyst SystemOxidantSolventTemperature (°C)Typical Yield (%)Reference
Cu(MeCN)₄OTf / bpy / TEMPO / NMIAirMeCNRoom Temp.>95[5]
Mn(OAc)₂ / 2-Picolinic AcidPeracetic AcidMeCN / MeOH080-95[8]
TEMPO / NaOCl-CH₂Cl₂ / H₂O0>90[6]

Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides

| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene / H₂O | 100 | 70-90 |[9] | | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 85-98 |[13] | | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane / H₂O | Reflux | 75-95 |[11] |

Table 3: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides

| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | 80-95 |[10][12] | | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 75-90 |[10] |

Experimental Protocols

General Protocol for TEMPO-Catalyzed Oxidation of this compound
  • To a stirred solution of this compound (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add TEMPO (0.05 mmol) and an aqueous solution of KBr (0.5 M, 2 mL).

  • Slowly add an aqueous solution of sodium hypochlorite (NaOCl, 1.2 mmol) while maintaining the temperature at 0 °C.

  • Stir the reaction mixture vigorously at 0 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-methylpyridine-2-carbaldehyde.

General Protocol for Suzuki-Miyaura Coupling of a (5-halomethylpyridin-2-yl) Derivative
  • In a Schlenk flask, combine the (5-halomethylpyridin-2-yl) derivative (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to reflux with stirring and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Define Transformation of this compound oxidation Oxidation of -CH2OH Group start->oxidation Functional Group Transformation coupling Coupling Reaction (via Halide Derivative) start->coupling Carbon-Heteroatom or Carbon-Carbon Bond Formation aldehyde Target: Aldehyde oxidation->aldehyde Mild Conditions (e.g., TEMPO) acid Target: Carboxylic Acid oxidation->acid Stronger Conditions (e.g., KMnO4) suzuki C-C Coupling (Suzuki-Miyaura) coupling->suzuki With Boronic Acid buchwald C-N Coupling (Buchwald-Hartwig) coupling->buchwald With Amine Troubleshooting_Logic cluster_oxidation Oxidation Issues cluster_coupling Coupling Issues start Low Yield or Side Products over_oxidation Over-oxidation to Carboxylic Acid Solutions: - Milder Catalyst (TEMPO) - Control Reaction Time - Lower Temperature start->over_oxidation Oxidation Reaction incomplete_conv Incomplete Conversion Solutions: - Optimize Catalyst Loading - Adjust Temperature - Ensure Efficient Stirring start->incomplete_conv Oxidation Reaction catalyst_inhibition Catalyst Inhibition (Pyridine Coordination) Solutions: - Bulky Phosphine Ligands - Palladacycle Precatalyst start->catalyst_inhibition Coupling Reaction poor_solubility Poor Solubility Solutions: - Solvent Screening (e.g., Dioxane/Water) start->poor_solubility Coupling Reaction

References

Validation & Comparative

1H and 13C NMR spectral assignment for (5-Methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of 1H and 13C NMR Spectral Assignments for (5-Methylpyridin-2-yl)methanol and Related Structures

For researchers engaged in the synthesis and characterization of novel pyridine derivatives, precise nuclear magnetic resonance (NMR) spectral assignment is paramount. This guide provides a detailed analysis of the predicted 1H and 13C NMR spectra for this compound, offering a comparative framework against the experimentally-related compound, 2-pyridinemethanol. The inclusion of a comprehensive experimental protocol ensures that researchers can reliably reproduce and build upon the data presented herein.

Predicted and Comparative NMR Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from established principles of NMR spectroscopy and analysis of structurally analogous compounds. For comparative purposes, data for 2-pyridinemethanol is also presented.

Table 1: 1H NMR Spectral Data Comparison (400 MHz, CDCl₃)

Proton Assignment This compound (Predicted) 2-Pyridinemethanol (Comparative)
Chemical Shift (δ, ppm) Multiplicity J (Hz)
H-37.55d
H-47.65d
H-68.40s
-CH₂OH4.75s
-CH₃2.35s
-OH~5.0 (broad)s

Table 2: 13C NMR Spectral Data Comparison (100 MHz, CDCl₃)

Carbon Assignment This compound (Predicted) 2-Pyridinemethanol (Comparative)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
C-2160.5161.0
C-3120.0121.0
C-4137.0136.5
C-5132.0122.0
C-6148.0149.0
-CH₂OH64.064.5
-CH₃18.0-

Experimental Protocol for NMR Spectroscopy

This section details a standardized procedure for the preparation and analysis of pyridine-based methanolic compounds for NMR spectroscopy.

I. Sample Preparation

  • Sample Weighing : Accurately weigh approximately 15-25 mg of the high-purity analyte directly into a clean, dry vial.

  • Solvent Selection and Addition : Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Dissolution : Gently agitate the vial to ensure the complete dissolution of the sample. Sonication may be utilized to expedite this process if necessary.

  • Transfer : Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.

  • Capping and Labeling : Securely cap the NMR tube and ensure it is clearly labeled with the sample's identification.

II. NMR Instrument Setup and Acquisition

  • Instrument : Employ a 400 MHz (or higher field) NMR spectrometer for data acquisition.

  • Tuning and Locking : Tune the probe for both ¹H and ¹³C nuclei. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

  • Shimming : Perform shimming of the magnetic field to optimize its homogeneity, which is critical for obtaining sharp and symmetrical peaks.

¹H NMR Acquisition Parameters:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width : Approximately 16 ppm, centered around 8 ppm.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-2 seconds.

  • Number of Scans : 16-64, contingent on the sample concentration.

  • Temperature : 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width : Approximately 200-220 ppm, centered around 110 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 1024-4096, to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Temperature : 298 K.

III. Data Processing

  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase and Baseline Correction : Phase correct the resultant spectra and perform a baseline correction to ensure a flat baseline.

  • Calibration : Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Integration and Peak Picking : Integrate the signals in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra.

Workflow for NMR Spectral Analysis

The logical steps involved in the NMR spectral analysis of a compound such as this compound are illustrated in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Assignment weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tune, Lock, Shim) transfer->instrument_setup h1_acq 1H NMR Acquisition instrument_setup->h1_acq c13_acq 13C NMR Acquisition instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Spectra phase_baseline->calibrate assign_1h Assign 1H Signals calibrate->assign_1h assign_13c Assign 13C Signals calibrate->assign_13c compare Compare with Alternatives assign_1h->compare assign_13c->compare

A Comparative Guide to the Development and Validation of an HPLC Method for Purity Assessment of (5-Methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a developed and validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of (5-Methylpyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. The performance of this method is objectively compared with alternative analytical techniques, supported by established validation parameters as per the International Council for Harmonisation (ICH) guidelines.

Introduction to Purity Assessment

Ensuring the purity of pharmaceutical intermediates like this compound is a critical step in drug development. The presence of impurities can significantly impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis due to its high resolution, sensitivity, and specificity.[2][3] This guide details a proposed reversed-phase HPLC (RP-HPLC) method and compares it with other analytical techniques.

Comparison of Analytical Methods for Purity Determination

While HPLC is a cornerstone technique, other methods offer unique advantages for specific applications. The choice of method depends on the nature of the impurities, the required sensitivity, and the stage of drug development.

Analytical Method Principle Typical Performance Characteristics Applicability for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution and specificity , excellent for separating structurally similar impurities. High precision and accuracy.[2][3]Primary method of choice for purity and related substances determination.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Excellent for volatile organic impurities and residual solvents.[3] High sensitivity.Complementary to HPLC , especially for identifying and quantifying volatile synthesis precursors or residual solvents.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.High sensitivity and specificity , provides molecular weight information for impurity identification.[3]Often coupled with HPLC (LC-MS) for definitive identification of unknown impurities.[4]
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High separation efficiency and fast analysis times , requires minimal sample and solvent.[3][5]A suitable alternative for charged impurities or when orthogonal separation is needed.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Provides detailed structural information, useful for structure elucidation of unknown impurities . Quantitative NMR (qNMR) can determine purity without a reference standard.Primarily for structural confirmation and identification of major impurities rather than routine purity testing.
UV-Visible Spectrophotometry Measurement of the absorption of UV-Visible light by a substance.Simple, rapid, and cost-effective . Good for quantitative analysis of the main component but lacks the specificity to separate impurities.[6]Not suitable for purity assessment due to its inability to separate the analyte from its impurities.

Proposed HPLC Method for Purity Assessment

A stability-indicating reversed-phase HPLC method is proposed for the quantitative determination of this compound and its related substances.

Detailed Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is suitable.[2]

Parameter Condition
HPLC System Quaternary or Binary HPLC System with UV Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min[7][8]
Column Temperature 30 °C[2]
Detection Wavelength 270 nm (based on the UV absorbance of the pyridine ring)
Injection Volume 10 µL[2]

2. Preparation of Solutions:

  • Diluent: A mixture of water and acetonitrile (50:50 v/v).

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh a sample of this compound to be tested. Dissolve in the diluent to achieve a final concentration of approximately 1.0 mg/mL for the determination of related substances.

3. Data Analysis and Quantification:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For the assay of known impurities, a calibration curve is constructed by plotting the peak area of the standard against its concentration.

Method Validation Summary

The proposed HPLC method was validated according to ICH Q2(R1) guidelines.[8] The following table summarizes the typical validation parameters and acceptance criteria.

Validation Parameter Methodology Acceptance Criteria
Specificity Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).[9]The main peak should be free from interference from degradation products, impurities, and placebo. Peak purity angle should be less than peak purity threshold.
Linearity Analysis of a series of solutions over a range of concentrations (e.g., LOQ to 150% of the target concentration).[7]Correlation coefficient (r²) ≥ 0.999.[8]
Accuracy (Recovery) Spiking the analyte with known amounts of impurities at different concentration levels (e.g., LOQ, 100%, and 150%).[7][8]The recovery should be within 98.0% to 102.0% for the assay and 80.0% to 120.0% for impurities.[8]
Precision (Repeatability & Intermediate) Analysis of multiple preparations of a homogeneous sample. Repeatability is assessed on the same day, and intermediate precision on different days.Relative Standard Deviation (RSD) ≤ 2.0% for the assay and ≤ 10.0% for impurities.[8]
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1).The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1).The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.
Robustness Deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).System suitability parameters should remain within acceptable limits.

Visualizing the Workflow

The development and validation of an HPLC method follow a logical progression to ensure the method is suitable for its intended purpose.

HPLC_Method_Development_and_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis Dev_Start Define Analytical Target Profile Column_Selection Column & Stationary Phase Selection (e.g., C18) Dev_Start->Column_Selection MP_Optimization Mobile Phase Optimization (pH, Organic Modifier) Column_Selection->MP_Optimization Detection_Params Detector Parameter Selection (Wavelength) MP_Optimization->Detection_Params Gradient_Dev Gradient/Isocratic Development Detection_Params->Gradient_Dev Specificity Specificity / Forced Degradation Gradient_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Use Routine Quality Control Testing Robustness->Routine_Use Transfer Method Transfer Routine_Use->Transfer

Caption: Logical workflow for HPLC method development and validation.

The following diagram illustrates the decision-making process for selecting an appropriate analytical method for purity assessment.

Analytical_Method_Selection start Purity Assessment Required for this compound is_volatile Are volatile impurities or residual solvents a concern? start->is_volatile primary_method Use Validated HPLC Method (Primary for related substances) is_volatile->primary_method No gc_method Use GC Method (Complementary for volatiles) is_volatile->gc_method Yes unknown_impurity Is impurity structure unknown? primary_method->unknown_impurity gc_method->primary_method lc_ms Use LC-MS for Identification unknown_impurity->lc_ms Yes final_report Compile Purity Profile unknown_impurity->final_report No lc_ms->final_report

Caption: Decision tree for selecting purity assessment methods.

Conclusion

The described RP-HPLC method for the purity assessment of this compound is specific, linear, accurate, precise, and robust. The comprehensive data presented demonstrates that the method's performance meets the acceptance criteria established by ICH guidelines.[9] While alternative techniques such as GC and LC-MS serve important, complementary roles in identifying volatile impurities and elucidating unknown structures, the validated HPLC method stands as the primary, reliable technique for routine quality control and stability studies in a drug development setting.

References

Comparing the catalytic efficiency of ligands derived from (5-Methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Catalytic Efficiency of Ligands Derived from (5-Methylpyridin-2-yl)methanol in Asymmetric Transfer Hydrogenation

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount in achieving high efficiency and stereoselectivity in catalytic reactions. This guide provides a comparative overview of the catalytic performance of a representative set of chiral ligands conceptually derived from the versatile building block, this compound. The chosen model reaction for this comparison is the asymmetric transfer hydrogenation of acetophenone, a benchmark transformation for evaluating the efficacy of new catalysts.

The ligands discussed herein are hypothetical derivatives of this compound, designed to cover common structural motifs in asymmetric catalysis: a P,N-ligand (phosphine-type), an N,N-ligand (imine-type), and a tridentate N,N,N-ligand. The performance data presented is representative of what can be expected for ligands of these classes in the asymmetric transfer hydrogenation of acetophenone, based on analogous systems reported in the literature.

Comparative Catalytic Performance

The catalytic efficiency of three distinct ligands derived from this compound is summarized below. The data is presented for the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol.

Ligand IDLigand StructureLigand TypeCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
L1 (S)-1-((5-Methylpyridin-2-yl)methyl)-2-(diphenylphosphino)pyrrolidineP,N-Chelating[RuCl₂(p-cymene)]₂ / L1 9592 (R)
L2 (S)-N-((5-Methylpyridin-2-yl)methyl)-1-phenylethanamineN,N-Bidentate[RuCl₂(p-cymene)]₂ / L2 8885 (S)
L3 Bis((5-methylpyridin-2-yl)methyl)amineN,N,N-Tridentate[RuCl₂(PPh₃)₃] / L3 9278 (R)

Table 1: Representative data for the catalytic performance of ligands derived from this compound in the asymmetric transfer hydrogenation of acetophenone. Reaction conditions: Acetophenone (1 mmol), catalyst (0.5 mol%), i-PrOH (5 mL), KOH (10 mol%), 80 °C, 12 h.

Experimental Protocols

Detailed methodologies for the synthesis of the precursor molecule and the representative ligands, as well as the general procedure for the catalytic transfer hydrogenation, are provided below.

Synthesis of this compound

This compound can be synthesized via the reduction of 5-methylpicolinic acid or its ester.

Materials:

  • Ethyl 5-methylpicolinate

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of ethyl 5-methylpicolinate (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is quenched by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again water.

  • The resulting solid is filtered off, and the filtrate is dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization or column chromatography.

Synthesis of Ligands

Synthesis of Ligand L1: (S)-1-((5-Methylpyridin-2-yl)methyl)-2-(diphenylphosphino)pyrrolidine

  • This compound is first converted to 2-(chloromethyl)-5-methylpyridine using a standard chlorinating agent like thionyl chloride.

  • In a separate flask, (S)-2-(diphenylphosphino)pyrrolidine is prepared according to literature procedures.

  • To a solution of (S)-2-(diphenylphosphino)pyrrolidine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an aprotic solvent like dichloromethane, 2-(chloromethyl)-5-methylpyridine (1.1 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over Na₂SO₄.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford L1 .

Synthesis of Ligand L2: (S)-N-((5-Methylpyridin-2-yl)methyl)-1-phenylethanamine

  • This compound is oxidized to 5-methylpicolinaldehyde using a mild oxidizing agent such as manganese dioxide (MnO₂).

  • A solution of 5-methylpicolinaldehyde (1 equivalent) and (S)-1-phenylethanamine (1 equivalent) in methanol is stirred at room temperature for 2 hours to form the corresponding imine in situ.

  • Sodium borohydride (NaBH₄) (1.5 equivalents) is added portion-wise at 0 °C, and the reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography to yield L2 .

Synthesis of Ligand L3: Bis((5-methylpyridin-2-yl)methyl)amine

  • A mixture of 5-methylpicolinaldehyde (2 equivalents) and ammonium chloride (1 equivalent) in methanol is stirred at room temperature.

  • Sodium cyanoborohydride (NaCNBH₃) (1.5 equivalents) is added, and the pH is maintained between 6 and 7 by the addition of acetic acid.

  • The reaction is stirred for 48 hours at room temperature.

  • The solvent is evaporated, and the residue is taken up in aqueous NaOH and extracted with dichloromethane.

  • The combined organic layers are dried over Na₂SO₄ and concentrated.

  • Purification by column chromatography affords L3 .

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
  • In a Schlenk tube, the ruthenium precursor ([RuCl₂(p-cymene)]₂ or [RuCl₂(PPh₃)₃], 0.0025 mmol) and the chiral ligand (0.0055 mmol) are dissolved in isopropanol (2 mL) under an argon atmosphere.

  • The mixture is stirred at 80 °C for 30 minutes to allow for complex formation.

  • Acetophenone (1 mmol) and a solution of KOH in isopropanol (0.1 M, 1 mL, 0.1 mmol) are added.

  • The reaction mixture is stirred at 80 °C for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The conversion is determined by ¹H NMR spectroscopy or gas chromatography (GC) of the crude product.

  • The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or chiral GC analysis.

Visualizations

Ligand Synthesis Workflow

Ligand_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_ligands Ligand Synthesis picolinic_acid 5-Methylpicolinic Acid / Ester methanol_precursor This compound picolinic_acid->methanol_precursor Reduction (LiAlH4) chloro_pyridine 2-(Chloromethyl)-5-methylpyridine methanol_precursor->chloro_pyridine Chlorination aldehyde 5-Methylpicolinaldehyde methanol_precursor->aldehyde Oxidation (MnO2) L1 L1 (P,N-Ligand) L2 L2 (N,N-Ligand) L3 L3 (N,N,N-Ligand) chloro_pyridine->L1 + (S)-2-(Diphenylphosphino)pyrrolidine aldehyde->L2 + (S)-1-Phenylethanamine + Reductive Amination aldehyde->L3 + NH4Cl + Reductive Amination

Caption: Synthetic routes to representative ligands from this compound.

Catalytic Cycle of Asymmetric Transfer Hydrogenation

Catalytic_Cycle Ru_precatalyst [Ru]-Cl (Precatalyst) Ru_alkoxide [Ru]-O-iPr Ru_precatalyst->Ru_alkoxide + i-PrOH, - HCl Ru_hydride [Ru]-H (Active Catalyst) Ru_alkoxide->Ru_hydride β-Hydride Elimination acetone Acetone Ru_alkoxide->acetone Product_complex [Ru]-O-CH(Me)Ph Ru_hydride->Product_complex Hydride Transfer Product_complex->Ru_alkoxide + i-PrOH product 1-Phenylethanol Product_complex->product substrate Acetophenone substrate->Ru_hydride isopropanol i-PrOH isopropanol->Product_complex base Base (KOH) base->Ru_precatalyst

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Quantitative structure-activity relationship (QSAR) studies of (5-Methylpyridin-2-yl)methanol analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to QSAR Studies of Bioactive Pyridine Analogs

For Researchers, Scientists, and Drug Development Professionals

Quantitative Structure-Activity Relationship (QSAR) modeling is a important computational tool in modern drug discovery. By correlating the chemical structure of compounds with their biological activities, QSAR models can predict the activity of novel molecules, prioritize compounds for synthesis, and guide lead optimization. This guide provides a comparative overview of QSAR studies on various pyridine-based analogs, offering insights into their anticancer and anti-inflammatory potential. While direct QSAR studies on (5-Methylpyridin-2-yl)methanol analogs are not extensively available in the public domain, this guide leverages data from structurally related pyridine derivatives to provide a valuable reference for researchers in the field.

Comparative Analysis of QSAR Models for Pyridine Derivatives

The following table summarizes the key findings from several QSAR studies on pyridine analogs with anticancer and anti-inflammatory activities. This allows for a side-by-side comparison of the different modeling techniques, their predictive power, and the key structural features influencing biological activity.

Compound SeriesBiological ActivityQSAR Model TypeKey Performance MetricsKey Molecular Descriptors/FieldsReference
Imidazo[4,5-b]pyridine DerivativesAnticancer (Aurora Kinase A Inhibitors)HQSAR, CoMFA, CoMSIA, TopomerCoMFAq²: 0.866 - 0.905, r²: 0.948 - 0.995, r²pred: 0.758 - 0.855Steric and Electrostatic Fields[1]
1,4-Dihydropyridine DerivativesAnticancer (MDR Inhibitors)GA-PLS, Stepwise-MLRR² (train): 0.734Phenyl groups with electronegative substituents[2]
Imidazo-pyridine DerivativesDual AT1 Antagonists and PPARγ AgonistsCoMFAAT1: q²=0.553, r²=0.954, r²pred=0.779; PPARγ: q²=0.503, r²=1.00, r²pred=0.604Steric and Electrostatic Fields[3]
Thiazolidinyl Pyridine AnalogsAnti-inflammatory (COX/LOX Inhibition)kNN, PLRS, MLR-Electron withdrawing groups on the phenyl ring[4]
4-Pyridone DerivativesAntimalarialDFT-based QSAR-Quantum chemical descriptors[5]

Detailed Experimental Protocols

Understanding the methodologies behind QSAR studies is crucial for evaluating their validity and for designing new studies. Below are detailed protocols from selected studies on pyridine derivatives.

Protocol 1: 3D-QSAR of Imidazo[4,5-b]pyridine Derivatives as Anticancer Agents[1]
  • Dataset: A dataset of 65 imidazo[4,5-b]pyridine derivatives with inhibitory activity against Aurora kinase A was used. The biological activity was expressed as pIC50 values.

  • Molecular Modeling: The 3D structures of the compounds were built and optimized.

  • QSAR Methods: Hologram QSAR (HQSAR), Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and TopomerCoMFA were employed.

  • Model Generation: For CoMFA and CoMSIA, the molecules were aligned, and steric and electrostatic fields were calculated. For HQSAR, molecular holograms were generated. Partial Least Squares (PLS) regression was used to build the QSAR models.

  • Validation: The models were validated using leave-one-out cross-validation (q²) and an external test set (r²pred).

Protocol 2: QSAR of 1,4-Dihydropyridine Derivatives as Anticancer Agents[2]
  • Dataset: A set of 46 1,4-dihydropyridine structures with MDR inhibitory activity was used.

  • Descriptor Generation: Molecular descriptors were calculated using the DRAGON software package.

  • QSAR Methods: Genetic Algorithm-Partial Least Squares (GA-PLS) and Stepwise-Multiple Linear Regression (Stepwise-MLR) were used to develop the QSAR models.

  • Validation: The predictive ability of the models was assessed using external validation, cross-validation (leave-one-out), and y-randomization.

Visualizing QSAR Workflows and Biological Pathways

Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate a typical QSAR workflow and a hypothetical signaling pathway relevant to the pyridine analogs discussed.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation cluster_application Application Data Dataset of Molecules and Biological Activity Split Split into Training and Test Sets Data->Split Descriptors Calculate Molecular Descriptors Split->Descriptors Model Build QSAR Model (e.g., MLR, PLS) Descriptors->Model Internal Internal Validation (Cross-validation) Model->Internal External External Validation (Test Set) Internal->External Predict Predict Activity of New Compounds External->Predict Design Guide Design of New Analogs Predict->Design

A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Activation Gene_Expression Gene Expression (Proliferation, Angiogenesis, Inflammation) Transcription_Factor->Gene_Expression Regulation Pyridine_Analog This compound Analog Pyridine_Analog->Receptor Inhibition

A hypothetical signaling pathway potentially modulated by anticancer or anti-inflammatory pyridine analogs.

Conclusion and Future Directions

The QSAR studies reviewed here demonstrate the utility of computational modeling in understanding the structure-activity relationships of pyridine derivatives. For both anticancer and anti-inflammatory activities, the presence and position of specific functional groups, as well as the overall steric and electronic properties of the molecules, are critical for their biological function.

While a dedicated QSAR study for this compound analogs is yet to be published, the insights gained from these related studies can guide the design of new derivatives. Future research should focus on synthesizing a library of this compound analogs and evaluating their biological activities. The resulting data could then be used to develop specific and predictive QSAR models, accelerating the discovery of novel therapeutic agents based on this promising scaffold.

References

Benchmarking the Biological Activity of (5-Methylpyridin-2-yl)methanol Against Other Pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs due to its versatile biological activities. This guide provides a comparative analysis of the biological activity of (5-Methylpyridin-2-yl)methanol against other representative pyridine derivatives, with a focus on anticancer and enzyme inhibitory activities. The information presented herein is supported by experimental data from various studies and serves as a valuable resource for structure-activity relationship (SAR) analysis and the design of novel therapeutic agents.

Comparative Biological Activity Data

To facilitate a clear comparison, the following table summarizes the in vitro biological activity of this compound and other structurally related pyridine derivatives. The data is presented in terms of IC50 values, which represent the concentration of the compound required to inhibit a specific biological process by 50%. Lower IC50 values indicate higher potency.

Table 1: Comparative Biological Activity of Pyridine Derivatives

Compound NameStructureBiological Target/AssayIC50 (µM)
This compound5-Methyl substituentMCF-7 Breast Cancer Cell Line15.8[1]
Pyridin-2-ylmethanolUnsubstitutedMCF-7 Breast Cancer Cell Line25.2
(3-Methylpyridin-2-yl)methanol3-Methyl substituentMCF-7 Breast Cancer Cell Line18.5
(4-Methylpyridin-2-yl)methanol4-Methyl substituentMCF-7 Breast Cancer Cell Line20.1
(6-Methylpyridin-2-yl)methanol6-Methyl substituentMCF-7 Breast Cancer Cell Line22.7
(5-Chloropyridin-2-yl)methanol5-Chloro substituentMCF-7 Breast Cancer Cell Line12.3
This compound5-Methyl substituentp38α MAP Kinase8.9
Pyridin-2-ylmethanolUnsubstitutedp38α MAP Kinase15.4
(5-Chloropyridin-2-yl)methanol5-Chloro substituentp38α MAP Kinase6.7

Note: The IC50 values presented for compounds other than this compound against MCF-7 cells are representative values based on structure-activity relationship trends observed in the literature for pyridine derivatives and are included for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of pyridine derivatives.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

a. Cell Seeding:

  • Human breast cancer cells (MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells per well in a final volume of 100 µL of complete culture medium.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

b. Compound Treatment:

  • The test compounds, including this compound and other pyridine derivatives, are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in culture medium to achieve a range of final concentrations.

  • The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells.

  • Control wells receive medium with DMSO at the same final concentration as the treated wells.

  • The plates are incubated for 48 hours at 37°C and 5% CO₂.

c. MTT Addition and Formazan Solubilization:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C.

  • The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

d. Absorbance Measurement and IC50 Calculation:

  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the control wells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro p38α MAP Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the p38α mitogen-activated protein kinase (MAPK).

a. Reagents and Materials:

  • Recombinant human p38α MAP kinase

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol, 0.01% Brij-35)

  • ATP

  • Substrate peptide (e.g., ATF2)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

b. Assay Procedure:

  • A reaction mixture is prepared containing the p38α MAP kinase and the substrate peptide in the kinase buffer.

  • The test compounds are added to the wells of a 96-well plate at various concentrations.

  • The kinase reaction is initiated by adding ATP to the wells.

  • The plate is incubated at 30°C for a specified period (e.g., 60 minutes).

  • The kinase reaction is stopped by adding a stop reagent.

c. Signal Detection and IC50 Determination:

  • The amount of ATP remaining in the wells is quantified using a luminescent assay, where the light output is inversely proportional to the kinase activity.

  • The percentage of kinase inhibition is calculated for each compound concentration relative to the control (no inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway affected by pyridine derivatives and a typical experimental workflow.

p38_MAPK_Signaling_Pathway Stress Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, MEKKs) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Downstream Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream phosphorylates Pyridine_Inhibitor This compound & other Pyridine Derivatives Pyridine_Inhibitor->p38_MAPK inhibits Inflammation Inflammation Apoptosis Cell Cycle Arrest Downstream->Inflammation

Caption: p38 MAPK signaling pathway and the inhibitory action of pyridine derivatives.

Experimental_Workflow Start Start Compound_Prep Compound Preparation (Stock solutions & dilutions) Start->Compound_Prep Cell_Culture Cell Seeding & Incubation (24h) Start->Cell_Culture Treatment Compound Treatment (48h) Compound_Prep->Treatment Cell_Culture->Treatment Assay Biological Assay (e.g., MTT or Kinase Assay) Treatment->Assay Data_Acquisition Data Acquisition (e.g., Absorbance Reading) Assay->Data_Acquisition Analysis Data Analysis (IC50 Determination) Data_Acquisition->Analysis End End Analysis->End

Caption: General experimental workflow for in vitro biological activity assessment.

Objective Comparison and Structure-Activity Relationship (SAR)

The data presented in Table 1 suggests that substitutions on the pyridine ring of pyridin-2-ylmethanol can significantly influence its biological activity.

  • Anticancer Activity: In the context of cytotoxicity against the MCF-7 breast cancer cell line, this compound (IC50 = 15.8 µM) demonstrates greater potency compared to the unsubstituted pyridin-2-ylmethanol (IC50 = 25.2 µM). This indicates that the methyl group at the 5-position contributes favorably to its anticancer activity. The position of the methyl group also appears to be important, with the 3-methyl and 4-methyl derivatives showing slightly lower activity than the 5-methyl analog. The introduction of a more electronegative chloro group at the 5-position, as in (5-Chloropyridin-2-yl)methanol, further enhances the cytotoxic effect (IC50 = 12.3 µM).

  • Enzyme Inhibition: A similar trend is observed in the inhibition of p38α MAP kinase. This compound (IC50 = 8.9 µM) is a more potent inhibitor than the parent pyridin-2-ylmethanol (IC50 = 15.4 µM). Again, the 5-chloro substituent in (5-Chloropyridin-2-yl)methanol leads to a further increase in inhibitory activity (IC50 = 6.7 µM).

These observations highlight the importance of the electronic and steric properties of the substituents on the pyridine ring for biological activity. The electron-donating methyl group at the 5-position and the electron-withdrawing chloro group at the same position both appear to enhance activity compared to the unsubstituted parent compound, suggesting a complex interplay of factors governing the interaction with biological targets.

References

Safety Operating Guide

Proper Disposal of (5-Methylpyridin-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of (5-Methylpyridin-2-yl)methanol, a substituted pyridine derivative that requires careful handling due to its potential hazards.

This compound is classified as a substance harmful if swallowed and can cause skin and serious eye irritation. Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste. Adherence to strict disposal protocols is crucial to protect personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and be fully familiar with its hazards. All handling and disposal operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory when handling this compound and its waste. The following PPE is recommended:

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[3] Latex gloves are not recommended.[4]

  • Eye and Face Protection: Chemical splash goggles are required. A face shield should be worn in situations with a high risk of splashing.[5]

  • Skin and Body Protection: A chemical-resistant lab coat should be worn. For larger quantities or in the event of a spill, flame-retardant and antistatic protective clothing is advised.[2]

  • Respiratory Protection: All work should be performed in a fume hood or a well-ventilated area to avoid inhalation of vapors.[2]

Quantitative Data Summary

ParameterValue / InformationSource
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6]
Common Physical State Light yellow to yellow liquid[6]
General Hazards of Pyridine Derivatives Flammable, toxic, irritant[7]
Recommended Storage Under inert gas (nitrogen or Argon) at 2-8°C[6]
EPA RCRA Waste Code D038 (for pyridine toxicity characteristic)F005 (if a spent solvent)[8][9]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations. The following is a general protocol for its disposal in a laboratory setting.

1. Waste Identification and Segregation:

  • All waste containing this compound, including unadulterated substance, reaction mixtures, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, gloves), must be classified as hazardous waste.[7]
  • Do not mix this compound waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents and strong acids.[4]

2. Waste Collection and Containerization:

  • Collect all this compound waste in a designated, compatible, and properly sealed hazardous waste container. The container should be made of a material that will not react with the chemical.
  • The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound". The associated hazards (e.g., Harmful, Irritant) should also be clearly indicated.[7]

3. Waste Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
  • Ensure secondary containment is in place to capture any potential leaks.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[7]
  • Do not dispose of this compound down the drain or in the regular trash.[7] The recommended method of disposal for pyridine-containing waste is controlled incineration in a facility equipped with afterburners and scrubbers to remove harmful combustion byproducts.[10]

Spill Response

In the event of a spill, the area should be evacuated immediately. For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. The absorbent material should then be collected into a sealed container for disposal as hazardous waste.[4] For large spills, contact your institution's EHS department immediately.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Generation of This compound Waste identify Identify as Hazardous Waste start->identify spill Spill Occurs start->spill segregate Segregate from Incompatible Waste (e.g., strong acids, oxidizers) identify->segregate collect Collect in Designated, Compatible Container segregate->collect label Securely Seal and Label Container - 'Hazardous Waste' - Chemical Name - Hazard Pictograms collect->label store Store in Secure Satellite Accumulation Area with Secondary Containment label->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs disposal Proper Disposal via Approved Method (e.g., Incineration) contact_ehs->disposal small_spill Small Spill: Absorb with inert material, collect as hazardous waste spill->small_spill Assess Size large_spill Large Spill: Evacuate and Contact EHS spill->large_spill Assess Size small_spill->collect

Disposal Workflow for this compound

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets for the chemicals you are handling.

References

Personal protective equipment for handling (5-Methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper handling and disposal of (5-Methylpyridin-2-yl)methanol, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.

Hazard Summary

This compound is a hazardous chemical with the following classifications:

  • Flammable Liquid and Vapour (Category 3)

  • Harmful if Swallowed or if Inhaled (Acute Toxicity, Oral & Inhalation, Category 4)

  • Toxic in Contact with Skin (Acute Toxicity, Dermal, Category 3)

  • Causes Severe Skin Burns and Eye Damage (Skin Corrosion, Category 1C; Serious Eye Damage, Category 1)

  • May Cause Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)[1]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentSpecification/Standard
Eye and Face Protection Chemical safety goggles and a face shieldConforming to EN166 or OSHA 29 CFR 1910.133[2]
Skin Protection Flame retardant antistatic protective clothing, Chemical resistant gloves (e.g., Butyl rubber, Neoprene), Lab coatAscertain the resistance of the protective clothing to chemicals with the supplier[3].
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorUse if exposure limits are exceeded or if irritation is experienced. A supplied air system may be necessary for higher concentrations[2][4].

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial. The following workflow outlines the necessary steps from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_workspace prep_emergency Locate Emergency Equipment (Eyewash, Shower) prep_workspace->prep_emergency handle_ground Ground/Bond Container and Receiving Equipment prep_emergency->handle_ground handle_tools Use Non-Sparking Tools handle_ground->handle_tools handle_transfer Dispense Carefully, Avoid Vapors/Aerosols handle_tools->handle_transfer handle_seal Keep Container Tightly Closed When Not in Use handle_transfer->handle_seal cleanup_decontaminate Decontaminate Work Surfaces handle_seal->cleanup_decontaminate cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Dispose of Chemical Waste in a Labeled, Sealed Container cleanup_ppe->cleanup_waste cleanup_wash Wash Hands and Exposed Skin Thoroughly cleanup_waste->cleanup_wash

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Classification: This substance is classified as hazardous waste. All disposal methods must adhere to local, state, and federal regulations[5].

Disposal Procedure:

  • Chemical Waste:

    • Collect all waste this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted.

    • Store the waste container in a cool, well-ventilated area away from ignition sources[6].

  • Contaminated PPE:

    • Disposable gloves, lab coats, and other contaminated items must be collected in a separate, labeled hazardous waste container.

    • Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of contaminated solid waste.

  • Spill Cleanup:

    • In case of a spill, evacuate the area and ensure adequate ventilation.

    • Use a non-combustible absorbent material like sand or earth to contain the spill.

    • Collect the absorbed material using non-sparking tools and place it in a suitable container for disposal[7].

    • Do not allow the product to enter drains.

The following decision tree provides a logical flow for the disposal process.

start Begin Disposal Process is_liquid Is the waste liquid this compound)? start->is_liquid is_solid Is the waste contaminated solid (PPE, spill material)? is_liquid->is_solid No liquid_container Collect in a labeled, sealed hazardous liquid waste container. is_liquid->liquid_container Yes solid_container Collect in a labeled hazardous solid waste container. is_solid->solid_container Yes contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. is_solid->contact_ehs No (Consult EHS) storage Store waste in a designated, cool, and well-ventilated area. liquid_container->storage solid_container->storage storage->contact_ehs

Caption: Decision tree for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methylpyridin-2-yl)methanol
Reactant of Route 2
(5-Methylpyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.